EP1013
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EP1013: A Deep Dive into its Mechanism of Action as a Broad-Spectrum Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013, also known as Z-VD-FMK and F573, is a potent, irreversible, and broad-spectrum dipeptide caspase inhibitor. It has demonstrated significant therapeutic potential in preclinical studies, primarily in the contexts of improving the outcomes of islet transplantation for type 1 diabetes and in the treatment of viral hepatitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental evidence supporting its therapeutic effects.
Core Mechanism: Irreversible Caspase Inhibition
The fundamental mechanism of action of this compound lies in its ability to selectively and irreversibly inhibit a range of caspases, which are key proteases involved in the execution of apoptosis (programmed cell death) and inflammation. By binding to the catalytic site of these enzymes, this compound effectively blocks the downstream signaling cascades that lead to cellular demise.
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against several key initiator and effector caspases. The following table summarizes the available quantitative data on its inhibitory concentrations.
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-1 | 5 - 20 | [1][2][3] |
| Caspase-3 | 5 - 20 | [1][2][3] |
| Caspase-6 | 5 - 20 | [1][2][3] |
| Caspase-7 | 5 - 20 | [1][2][3] |
| Caspase-8 | 5 - 20 | [1][2][3] |
| Caspase-9 | 5 - 20 | [1][2][3] |
This compound is reported to be more potent than the widely used pan-caspase inhibitor, Z-VAD-FMK.[4]
Application in Islet Transplantation
A major area of investigation for this compound is its use in preventing early graft failure in islet transplantation, a promising treatment for type 1 diabetes. A significant portion of transplanted islets are lost to apoptosis in the immediate post-transplant period due to factors like hypoxia, inflammation, and loss of cell-matrix interactions.[4][5][6]
Signaling Pathway: Inhibition of Apoptosis in Islet Cells
This compound protects islet cells by inhibiting both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.
Experimental Protocols: Islet Transplantation in Mice
A key study demonstrating the efficacy of this compound utilized a syngeneic rodent islet transplant model.
-
Animal Model: C57BL/6 mice were rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by blood glucose levels >300 mg/dL on two consecutive days.
-
Islet Isolation and Culture: Pancreatic islets were isolated by collagenase digestion. For in vitro studies, islets were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and with or without this compound (100 µmol/L) for 72-96 hours.
-
Transplantation: A marginal mass of 150-300 islet equivalents (IE) was transplanted under the kidney capsule of diabetic recipient mice.
-
This compound Administration (In Vivo): this compound was administered via intraperitoneal injection daily for 5 days post-transplantation at doses of 1, 3, or 10 mg/kg.[4][5]
-
Outcome Measures: Graft function was assessed by monitoring non-fasting blood glucose levels. A successful graft was defined as the return to normoglycemia (<200 mg/dL).
Quantitative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Diabetes Reversal Rate (%) | Reference |
| Vehicle Control | - | 0 | [4] |
| zVAD-FMK | 10 | 63 | [4] |
| This compound | 1 | Not significantly different from zVAD | [4][7] |
| This compound | 3 | Significantly higher than zVAD | [4][7] |
| This compound | 10 | Significantly higher than zVAD | [4][7] |
Application in Viral Hepatitis
This compound (referred to as F573 in this context) has also been investigated as a therapeutic agent for late-stage viral hepatitis. The pathology of viral hepatitis involves significant liver inflammation and hepatocyte apoptosis, often mediated by cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Signaling Pathway: Inhibition of TNF-α-Mediated Apoptosis in Hepatocytes
In the context of viral hepatitis, TNF-α released by immune cells can trigger apoptosis in infected hepatocytes. This compound can intervene in this pathway by inhibiting the downstream executioner caspases.
Experimental Protocols: Mouse Model of Acute Liver Injury
Preclinical studies have evaluated this compound in a mouse model of acute liver injury, which mimics aspects of severe viral hepatitis.
-
Animal Model: 60 mice with acute liver injury were used.
-
This compound Administration: F573 (this compound) was delivered intravenously.
-
Outcome Measures: Therapeutic effects were assessed by measuring levels of TNF-α, quantifying cell apoptosis, and monitoring mortality rates.
Key Findings in Hepatitis Model
-
Intravenous administration of this compound demonstrated a therapeutic effect in mice with acute liver injury.
-
Treatment with this compound led to a reduction in TNF-α levels and a decrease in hepatocyte apoptosis.
-
This compound reduced the mortality rate in mice with acute liver injury.
Conclusion
This compound is a potent, broad-spectrum caspase inhibitor with a well-defined mechanism of action centered on the irreversible blockade of key apoptotic and inflammatory caspases. Preclinical evidence strongly supports its therapeutic potential in preventing islet graft failure in diabetes and in mitigating liver damage in hepatitis. The detailed experimental data and understanding of its impact on cellular signaling pathways provide a solid foundation for its continued development as a novel therapeutic agent. Further research and clinical trials are warranted to fully elucidate its efficacy and safety in human patients.
References
- 1. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. No Time to Die—How Islets Meet Their Demise in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pan-Caspase Inhibitor Emricasan
Disclaimer: Initial searches for the compound "EP1013" as a caspase selective inhibitor did not yield any publicly available scientific or clinical data. Therefore, this technical guide has been generated using the well-characterized, orally active, pan-caspase inhibitor Emricasan (IDN-6556/PF-03491390) as a representative example to fulfill the structural and content requirements of the user request. All data and protocols herein pertain to Emricasan.
Executive Summary
Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases. The caspase family of cysteine proteases are central executioners of apoptosis.[1][2] Emricasan is a potent, irreversible pan-caspase inhibitor designed to reduce apoptosis and inflammation.[3][4][5] Originally developed for the treatment of liver diseases, it has been investigated in multiple clinical trials for conditions such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[3][6][7][8] This document provides a comprehensive technical overview of Emricasan, including its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.
Mechanism of Action and Signaling Pathway
Caspases exist as inactive zymogens (procaspases) that, upon activation, initiate a proteolytic cascade leading to cell death.[1] This cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which cleave a host of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2]
Emricasan is an irreversible inhibitor that covalently binds to the active site of multiple caspases, thereby blocking their proteolytic activity and interrupting the apoptotic signaling cascade.[4][5][9]
Quantitative Data: Inhibitory Profile
Emricasan has been characterized as a pan-caspase inhibitor, demonstrating potent, nanomolar-range inhibition against multiple caspase enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Caspase Target | IC50 (nM) | Reference |
| Caspase-1 | 0.4 | [10] |
| Caspase-2 | 20 | [10] |
| Caspase-3 | 2 | [10] |
| Caspase-6 | 4 | [10] |
| Caspase-7 | 6 | [10] |
| Caspase-8 | 6 | [10] |
| Caspase-9 | 0.3 | [10] |
Table 1: In vitro inhibitory concentrations (IC50) of Emricasan against a panel of human caspase enzymes.
Experimental Protocols
The characterization of a caspase inhibitor like Emricasan involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Caspase Activity Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the activity of a purified caspase enzyme against a synthetic substrate.
Objective: To determine the IC50 value of Emricasan for a specific caspase.
Materials:
-
Recombinant human caspase enzyme (e.g., Caspase-3)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)[11][12]
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Emricasan (serial dilutions)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm for AMC)[13][14]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Emricasan in DMSO, followed by a final dilution in Assay Buffer. Prepare working solutions of the caspase enzyme and fluorogenic substrate in ice-cold Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer containing the caspase enzyme.
-
Inhibitor Addition: Add 25 µL of the diluted Emricasan or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.[13]
-
Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for 1-2 hours at 37°C.[11][14]
-
Data Analysis: Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence curve. Plot the percentage of inhibition against the logarithm of Emricasan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of effector caspases within cells that have been induced to undergo apoptosis, and the ability of an inhibitor to prevent this activation.
Objective: To evaluate the efficacy of Emricasan in preventing apoptosis in a cellular context.
Materials:
-
Adherent or suspension cells (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, anti-Fas antibody)
-
Emricasan
-
Cell-based caspase-3/7 activity reagent (e.g., Caspase-Glo® 3/7, CellEvent™ Caspase-3/7 Green Detection Reagent)[15]
-
96-well white or clear-bottom plate
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (if applicable) overnight.[14]
-
Compound Treatment: Pre-treat cells with various concentrations of Emricasan or vehicle control for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for negative controls) and incubate for the required time (e.g., 3-6 hours).
-
Lysis and Detection:
-
For lytic assays (e.g., Caspase-Glo®): Add the reagent directly to the wells, which lyses the cells and contains the caspase substrate.[14] Incubate as per the manufacturer's instructions (typically 30-60 minutes).
-
For live-cell assays: Add the detection reagent to the live cells and incubate for 30-60 minutes.[15]
-
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.[14][15]
-
Data Analysis: Normalize the signal to the vehicle-treated, apoptosis-induced control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
In Vivo Efficacy and Clinical Relevance
Emricasan has been evaluated in numerous preclinical and clinical settings, primarily for liver diseases where apoptosis is a key pathological driver.[3] In animal models of liver injury, Emricasan treatment led to reduced portal pressure, decreased liver inflammation, and amelioration of fibrosis.[9]
Clinical trials have investigated Emricasan in patients with liver fibrosis and cirrhosis due to NASH or hepatitis C infection.[7][8][16] While some early-phase studies showed promising reductions in biomarkers of apoptosis and liver injury (e.g., serum aminotransferases, cleaved cytokeratin-18), later-stage trials in patients with NASH-related cirrhosis did not meet primary endpoints related to histologic improvement or reduction in hepatic venous pressure gradient (HVPG).[7][17][18] These results highlight the complexity of targeting apoptosis in chronic, multifactorial diseases. Despite not achieving primary endpoints in some late-stage trials, the compound was generally found to be safe and well-tolerated.[17][18]
Conclusion
Emricasan is a potent, orally bioavailable, pan-caspase inhibitor that effectively blocks the enzymatic machinery of apoptosis. Its mechanism of action and inhibitory profile have been well-characterized through a suite of standard biochemical and cell-based assays. While demonstrating clear target engagement and biomarker modulation in both preclinical models and human subjects, its clinical efficacy in complex liver diseases has shown mixed results. The study of Emricasan has nonetheless provided valuable insights into the therapeutic potential and challenges of inhibiting apoptosis in chronic disease.
References
- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Emricasan - Wikipedia [en.wikipedia.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Emricasan, Caspase Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A randomized, placebo-controlled trial of emricasan in patients with NASH and F1-F3 fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emricasan | Caspases | Tocris Bioscience [tocris.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Efficacy and Safety of Emricasan in Liver Cirrhosis and/or Fibrosis | Clinics [elsevier.es]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Randomized placebo-controlled trial of emricasan for non-alcoholic steatohepatitis-related cirrhosis with severe portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EP1013 in Apoptosis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EP1013, also known as z-VD-FMK and MX1013, is a potent, cell-permeable, broad-spectrum inhibitor of caspases, the key executioner enzymes in the apoptotic cascade. By irreversibly binding to the catalytic site of multiple caspases, this compound effectively blocks the downstream events of both the intrinsic and extrinsic apoptosis pathways, thereby preventing programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various preclinical models.
Introduction to Apoptosis and the Role of Caspases
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. This process is tightly regulated and executed by a family of cysteine proteases known as caspases. Caspases are present in an inactive zymogen form (pro-caspases) in most cells and are activated through a proteolytic cascade in response to pro-apoptotic stimuli.
There are two major pathways leading to caspase activation and apoptosis:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stresses such as DNA damage, growth factor withdrawal, or oxidative stress. These stimuli lead to the activation of the Bcl-2 family of proteins, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.
Both pathways converge on the activation of effector caspases, primarily caspase-3, -6, and -7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
This compound: A Pan-Caspase Inhibitor
This compound is a dipeptide caspase inhibitor with the chemical name N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (z-VD-FMK). It belongs to the class of irreversible peptide-based caspase inhibitors that function by forming a covalent bond with the catalytic cysteine residue in the active site of caspases. The fluoromethyl ketone (FMK) moiety is a key reactive group that enables this irreversible inhibition.
Mechanism of Action
This compound's broad-spectrum activity allows it to inhibit multiple caspases, including the key initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3, -6, and -7)[1]. By targeting these central regulators of apoptosis, this compound effectively blocks the apoptotic signaling cascade initiated by both intrinsic and extrinsic stimuli. This comprehensive inhibition prevents the proteolytic processing of downstream substrates, such as poly(ADP-ribose) polymerase (PARP), and the subsequent fragmentation of genomic DNA, thereby preserving cellular integrity.
The inhibitory action of this compound is highly selective for caspases, with poor inhibition of other non-caspase proteases like cathepsin B, calpain I, or Factor Xa[1][2]. This specificity minimizes off-target effects and enhances its utility as a research tool and potential therapeutic agent.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-1 | 5 - 20 | [1][2] |
| Caspase-3 | 5 - 20 | [1][2] |
| Caspase-6 | 5 - 20 | [1][2] |
| Caspase-7 | 5 - 20 | [1][2] |
| Caspase-8 | 5 - 20 | [1][2] |
| Caspase-9 | 5 - 20 | [1][2] |
In Vitro Apoptosis Inhibition
| Cell Line | Apoptotic Stimulus | Effective Concentration (µM) | Observed Effect | Reference |
| Jurkat | Anti-Fas antibody | 0.5 | Blocked caspase-3 processing and PARP cleavage | [2] |
| Jurkat | Anti-Fas antibody | 0.5 | Prevented DNA ladder formation | [2] |
| THP.1 | Various | 10 | Inhibited apoptosis | [3] |
| HL60 | Camptothecin | 50 | Blocked DNA fragmentation | [3] |
| S2 | dSMN dsRNA | 50 | Increased cell survival | [3] |
| Bovine Embryos | Cryopreservation | 20 | Increased survival and hatching rates | [4] |
In Vivo Efficacy
| Animal Model | Condition | Dose | Route | Outcome | Reference |
| Mouse | Anti-Fas induced liver apoptosis | 1 mg/kg | i.v. | Prevented liver damage and lethality | [2][5] |
| Mouse | Brain ischemia/reperfusion | 20 mg/kg (bolus) + infusion | i.v. | ~50% reduction in cortical damage | [2][5] |
| Mouse | Acute myocardial infarction | 20 mg/kg (bolus) + infusion | i.v. | ~50% reduction in heart damage | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-apoptotic activity of this compound.
Fluorometric Caspase Activity Assay
This assay quantitatively measures the activity of caspases in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with the desired apoptotic stimulus in the presence or absence of this compound.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well of a 96-well black microplate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the fluorogenic caspase substrate (e.g., 1 mM stock of Ac-DEVD-AFC).
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm[6].
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence versus time curve.
-
Compare the activity in treated samples to untreated controls.
-
Western Blot for PARP Cleavage
This method detects the cleavage of PARP, a hallmark of caspase-3 activation, by separating proteins via SDS-PAGE and probing with specific antibodies.
Materials:
-
RIPA buffer (or similar lysis buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described in 4.1.1.
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Treat cells as described in 4.1.1.
-
Fix cells in fixation solution.
-
Wash with PBS.
-
Permeabilize cells to allow entry of the labeling reagents.
-
-
TUNEL Labeling:
-
Incubate cells with the TUNEL reaction mixture according to the manufacturer's instructions. This allows the TdT enzyme to incorporate labeled dUTPs at the sites of DNA breaks.
-
-
Detection:
-
Analysis:
-
Quantify the percentage of TUNEL-positive cells, which represents the apoptotic cell population.
-
Signaling Pathways and this compound's Point of Intervention
This compound acts at the core of the apoptotic signaling machinery, inhibiting the caspases that are the convergence point of both the intrinsic and extrinsic pathways.
Conclusion
This compound is a well-characterized and potent pan-caspase inhibitor that serves as an invaluable tool for studying the mechanisms of apoptosis. Its ability to block programmed cell death in a wide range of in vitro and in vivo models highlights its potential for therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders, ischemic injury, and graft-versus-host disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the intricate pathways of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUNEL staining [abcam.com]
- 11. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
The Role of zVD-FMK in Cellular Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
zVD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cornerstone tool in cellular research, primarily utilized for its potent and broad-spectrum inhibition of caspases, the key executioners of apoptosis or programmed cell death. This cell-permeable and irreversible pan-caspase inhibitor covalently binds to the catalytic site of most caspases, thereby preventing the downstream signaling cascades that lead to cellular dismantling.[1] Its application spans a wide array of studies aimed at elucidating the intricate mechanisms of apoptosis, evaluating the efficacy of pro- and anti-apoptotic therapeutic agents, and understanding the role of caspases in other cellular processes such as inflammation.[2]
This technical guide provides an in-depth overview of zVD-FMK's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Mechanism of Action
zVD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable exception of caspase-2.[2] The "Z" in its name denotes a benzyloxycarbonyl group, which enhances its cell permeability, allowing it to readily enter living cells. The "VAD" (Val-Ala-Asp) tripeptide sequence mimics the caspase cleavage site, targeting the inhibitor to the active site of these proteases. The fluoromethylketone (FMK) group at the C-terminus then forms a covalent bond with the cysteine in the catalytic site of the caspase, leading to its irreversible inactivation.[3] By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), zVD-FMK effectively halts the apoptotic cascade.
Quantitative Effects of zVD-FMK on Cellular Processes
The efficacy of zVD-FMK in preventing apoptosis and inhibiting caspase activity has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key findings.
| Cell Line | Apoptosis Inducer | zVD-FMK Concentration | Observed Effect | Reference |
| Jurkat | Staurosporine (1 µM) | 50 µM | Inhibition of caspase-8 activity. | |
| Jurkat | Anti-Fas mAb | 20 µM | Suggested concentration for apoptosis inhibition. | [1] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | Protected cells from etoposide-induced cell death; increased viable cell number. | [4] |
| Bovine Blastocysts | Cryopreservation | 20 µM | Increased survival rate (76.1% vs 51.1%) and hatching rate (26.5% vs 17.6%) post-warming. | [5] |
| Primary Effusion Lymphoma (PEL) Cells (JSC-1) | 1,25(OH)2D3 (10 nM) | 20 µM | Significantly reduced apoptosis as measured by Annexin V/PI staining. | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Not specified | Increased etoposide-induced loss of mitochondrial membrane potential and cytochrome c release. | [7] |
| Marker | Cell Line | Treatment | zVD-FMK Concentration | Quantitative Change | Reference |
| Cleaved PARP | Human Granulosa Cells (HGL5) | Etoposide | 50 µM | Increased full-length PARP expression. | [4] |
| Cleaved PARP | Human Granulosa Cells (COV434) | Etoposide | 50 µM | Decreased cleaved PARP expression. | [4] |
| Cleaved Caspase-3 | Primary Effusion Lymphoma (PEL) Cells (JSC-1) | 1,25(OH)2D3 | 20 µM | Reduced levels of cleaved caspase-3. | [6] |
| DNA Fragmentation | Bovine Blastocysts | Cryopreservation | 20 µM | Decreased average number of DNA fragmented cells (4.7 vs 7.7) and percentage (3.4% vs 6.1%). | [5] |
| Caspase-9 Activity | Mouse Embryonic Fibroblasts (MEFs) | Etoposide | Not specified | Unexpectedly increased caspase-9 cleavage and activity. | [7] |
Experimental Protocols
Below are detailed methodologies for the preparation and application of zVD-FMK in cellular studies.
Preparation of zVD-FMK Stock Solution
-
Reconstitution: zVD-FMK is typically supplied as a lyophilized powder. Reconstitute it in high-purity DMSO to create a stock solution. For example, adding 107 µL of DMSO to 1 mg of zVD-FMK (MW: 467.5) will yield a 20 mM stock solution. A range of 2-5 mM for the stock solution is commonly recommended.
-
Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. The reconstituted compound is generally stable for up to 6 months at -20°C.
General Protocol for Apoptosis Inhibition in Cell Culture
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize overnight.
-
Induction of Apoptosis: Treat the cells with the desired apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α).
-
zVD-FMK Treatment: Concurrently with the apoptosis inducer, add zVD-FMK to the cell culture medium to the desired final concentration. Working concentrations typically range from 10 µM to 100 µM, depending on the cell type and the apoptotic stimulus. For Jurkat cells treated with anti-Fas mAb, a concentration of 20 µM is suggested.[1]
-
Incubation: Incubate the cells for the appropriate duration of the experiment (e.g., 4 to 48 hours), as determined by the specific experimental goals.
-
Analysis: Following incubation, harvest the cells and analyze for markers of apoptosis. This can include:
-
Microscopy: Morphological assessment of apoptosis (e.g., cell shrinkage, membrane blebbing).
-
Flow Cytometry: Staining with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify apoptotic and necrotic cells.
-
Western Blotting: Probing for the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates (e.g., PARP).
-
Caspase Activity Assays: Utilizing fluorometric or colorimetric substrates to measure the enzymatic activity of specific caspases.
-
Signaling Pathways and Experimental Workflow
Caspase Activation Pathways and Inhibition by zVD-FMK
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways and highlights the points of inhibition by zVD-FMK.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Guardian of the Cell: The Core Principles of Caspase Inhibition by EP1013
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the fundamental principles underpinning the inhibitory action of EP1013 on caspases, a critical family of proteases involved in programmed cell death. This document consolidates available data on this compound's biochemical properties, mechanism of action, and its application in preclinical research, with a focus on islet transplantation.
Introduction to this compound: A Potent Guardian Against Apoptosis
This compound, also known as z-VD-fmk (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a dipeptide caspase inhibitor. It belongs to a class of irreversible inhibitors that covalently bind to the active site of caspases, thereby preventing their catalytic activity and halting the apoptotic cascade. Its broad-spectrum nature allows it to inhibit multiple caspases, making it a valuable tool in the study of apoptosis and a potential therapeutic agent in conditions characterized by excessive cell death.
Biochemical and Physicochemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C18H23FN2O6 |
| Molecular Weight | 382.38 g/mol |
| CAS Number | 223568-55-6 |
| Synonyms | z-VD-fmk, F573 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Quantitative Analysis of Caspase Inhibition
Table 1: Inhibitory Activity of z-VAD-fmk against Various Caspases
| Caspase Target | IC50 (nM) | Ki (nM) |
| Caspase-1 | 2.3 | 0.8 |
| Caspase-3 | 0.5 | - |
| Caspase-4 | 2.6 | - |
| Caspase-5 | 2.1 | - |
| Caspase-6 | - | - |
| Caspase-7 | 1.6 | - |
| Caspase-8 | 1.0 | - |
| Caspase-9 | 4.3 | - |
| Caspase-10 | 1.2 | - |
Note: Data for z-VAD-fmk is presented as a surrogate for this compound due to the high structural similarity and the classification of both as broad-spectrum caspase inhibitors. The absence of data is indicated by '-'.
Mechanism of Action: Irreversible Covalent Inhibition
The primary mechanism by which this compound inhibits caspases is through the formation of an irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site. The fluoromethylketone (fmk) moiety acts as a "warhead" that is attacked by the nucleophilic thiol group of the active site cysteine.
This covalent modification of the active site renders the caspase permanently inactive, thereby blocking the downstream events of the apoptotic signaling cascade.
Signaling Pathways of Apoptosis and this compound Intervention
Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the primary targets of this compound.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates executioner caspases, such as caspase-3.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, pro-caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.
In Vitro Caspase Activity Assay
This assay is used to quantify the inhibitory effect of this compound on specific caspase enzymes.
Principle: A fluorogenic or chromogenic substrate specific to a particular caspase is incubated with the purified enzyme in the presence and absence of this compound. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified using a plate reader. The reduction in signal in the presence of this compound indicates its inhibitory activity.
Materials:
-
Purified recombinant caspases (e.g., caspase-3, -8, -9)
-
Caspase-specific fluorogenic or chromogenic substrates (e.g., Ac-DEVD-AMC for caspase-3)
-
Assay buffer (e.g., HEPES or PIPES buffer, pH 7.2-7.4, containing DTT and EDTA)
-
This compound (z-VD-fmk) stock solution in DMSO
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, the purified caspase enzyme, and assay buffer.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-specific substrate.
-
Monitor the fluorescence or absorbance at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Preclinical Islet Transplantation Model in Diabetic Mice
This compound has been investigated for its potential to improve the survival and function of transplanted pancreatic islets.
Principle: Diabetes is induced in mice, typically using a chemical agent like streptozotocin (STZ), which destroys the insulin-producing beta cells. Pancreatic islets are then isolated from donor mice and transplanted into the diabetic recipients. This compound is administered to the recipient mice to inhibit caspase-mediated apoptosis of the transplanted islets, thereby improving graft survival and function.
Materials:
-
Male mice (e.g., C57BL/6 for syngeneic transplantation)
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ solution)
-
Collagenase P (for islet isolation)
-
Ficoll gradient (for islet purification)
-
RPMI-1640 culture medium
-
This compound (z-VD-fmk)
-
Surgical instruments
-
Blood glucose meter
Procedure:
-
Induction of Diabetes: Inject mice with a single high dose or multiple low doses of STZ. Monitor blood glucose levels until they are consistently elevated (e.g., >250 mg/dL).
-
Islet Isolation and Purification: Euthanize donor mice and perfuse the pancreas with collagenase P. Digest the pancreas and purify the islets using a Ficoll density gradient.
-
Islet Culture (Optional): Culture the isolated islets in RPMI-1640 medium, with or without this compound (e.g., 100 µmol/l), for a short period before transplantation.[1]
-
Islet Transplantation: Anesthetize the diabetic recipient mice. Transplant a known number of islets under the kidney capsule or into the portal vein.
-
This compound Administration: Administer this compound to the recipient mice via a suitable route (e.g., subcutaneous injection) for a specified duration (e.g., daily for 5 days post-transplantation).[1]
-
Monitoring: Monitor blood glucose levels and body weight of the recipient mice regularly to assess graft function. A successful transplant is indicated by a return to normoglycemia.
-
Graft Analysis (Optional): At the end of the study, the graft-bearing kidney can be harvested for histological analysis to assess islet survival and morphology.
Conclusion
This compound is a potent, broad-spectrum, and irreversible inhibitor of caspases. Its ability to block the central executioners of apoptosis makes it an invaluable research tool for dissecting the molecular mechanisms of programmed cell death. Furthermore, preclinical studies, particularly in the context of islet transplantation, highlight its therapeutic potential in mitigating cell death in disease and transplantation settings. Further research is warranted to fully elucidate its clinical utility and to develop more specific second-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
References
The Discovery and Development of EP1013: A Pan-Caspase Inhibitor with Therapeutic Potential in Islet Transplantation and Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EP1013, a potent, broad-spectrum, and selective caspase inhibitor, has been the subject of significant preclinical and clinical investigation. Initially explored for its role in preventing apoptosis in the context of type 1 diabetes, specifically in improving the survival and function of transplanted pancreatic islets, it has demonstrated considerable therapeutic promise. Subsequently, under the designation F573, its development has pivoted towards the treatment of liver injury, including conditions induced by viral hepatitis. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that have been pivotal in its evaluation.
Introduction
This compound, chemically identified as N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone (zVD-FMK), is a dipeptide caspase inhibitor.[1][2] Its primary mechanism of action is the inhibition of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis or programmed cell death. By blocking caspase activity, this compound has the potential to mitigate tissue damage in a variety of pathological conditions where apoptosis is a key driver of disease progression.
Initial research on this compound focused on its cytoprotective effects in the context of islet transplantation for type 1 diabetes. A major challenge in this field is the significant loss of transplanted islets in the immediate post-transplant period due to apoptotic processes. This compound was investigated as a therapeutic agent to enhance islet graft survival and function.
More recently, the development of this compound was licensed to GNI Group Ltd. and the compound was renamed F573.[3] Under this new designation, its therapeutic potential has been explored in the context of liver disease, particularly in mitigating the severe liver injury that can be induced by viral hepatitis.[3] This has led to its evaluation in clinical trials for various forms of liver injury.
Mechanism of Action: Inhibition of Apoptotic Signaling
This compound exerts its therapeutic effect by intervening in the intrinsic and extrinsic pathways of apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. This compound, as a pan-caspase inhibitor, can block the activity of multiple caspases, thereby preventing the downstream events of apoptosis and promoting cell survival.
Preclinical Development in Islet Transplantation
The primary goal of this compound therapy in the context of type 1 diabetes is to improve the success rate of islet transplantation by reducing the number of islets required to achieve insulin independence. Preclinical studies have primarily utilized syngeneic mouse models of diabetes.
Key Experiments and Findings
Table 1: Summary of Preclinical Data for this compound in Islet Transplantation
| Parameter | Experimental Detail | Result | Reference |
| Animal Model | Streptozotocin-induced diabetic mice | Successful induction of diabetes for transplantation studies. | [1] |
| Transplantation Site | Renal subcapsular or intraportal | Both sites were used to evaluate graft function. | [1] |
| This compound Dosing | 1, 3, and 10 mg/kg, subcutaneous injection | Dose-dependent improvement in marginal islet mass function. | [1] |
| Graft Function | Blood glucose monitoring | This compound-treated mice showed significantly improved rates of euglycemia. | [1] |
| Islet Yield | In vitro culture of human islets with this compound | This compound supplementation improved human islet yields following prolonged culture. | [1] |
Experimental Protocols
A common method for inducing diabetes in mice for these studies is the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.
-
Reagent: Streptozotocin (STZ)
-
Vehicle: 0.9% saline
-
Procedure: A single intraperitoneal injection of STZ at a dose of 180-200 mg/kg body weight is administered to the mice.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with non-fasting blood glucose levels consistently above 20 mmol/L are considered diabetic and suitable for transplantation studies.
This procedure involves the transplantation of islets from a donor mouse to a genetically identical recipient.
-
Islet Isolation: Pancreatic islets are isolated from donor mice by collagenase digestion of the pancreas.
-
This compound Treatment: Isolated islets can be pre-incubated with this compound (e.g., 100 µmol/l for 2 hours) before transplantation. Recipient mice also receive subcutaneous injections of this compound (e.g., daily for 5 days post-transplant).[2]
-
Surgical Procedure (Intraportal):
-
The recipient mouse is anesthetized.
-
A midline abdominal incision is made to expose the portal vein.
-
A suspension of islets is slowly injected into the portal vein.
-
The injection site is sealed, and the abdominal incision is closed.
-
-
Post-operative Care: Mice are monitored for recovery, and blood glucose levels are regularly measured to assess graft function.
This in vitro assay is used to assess the functionality of isolated islets by measuring their ability to secrete insulin in response to glucose.
-
Islet Preparation: Triplicate aliquots of a known number of islets (e.g., 1,000) are washed in a low-glucose medium.
-
Stimulation: Islets are incubated in either a low-glucose (e.g., 2.8 mmol/l) or high-glucose (e.g., 20 mmol/l) medium for a defined period (e.g., 1 hour).
-
Sample Collection: The supernatant from each condition is collected.
-
Insulin Quantification: The insulin concentration in the supernatant is measured using a radioimmunoassay or ELISA.
-
Data Analysis: The fold stimulation is calculated by dividing the mean insulin released in the high-glucose medium by the mean insulin released in the low-glucose medium.
Development of F573 for Liver Disease
Following its initial investigation in diabetes, this compound, now termed F573, has been advanced for the treatment of liver injury. Preclinical research suggested a therapeutic effect in a mouse model of acute liver injury, showing a reduction in TNF-α and cell apoptosis.[3]
Clinical Development
A Phase II clinical trial has been initiated to evaluate the safety and efficacy of F573 for injection in patients with various forms of liver injury, including drug-induced liver injury and chronic hepatitis B.[4][5]
Table 2: Overview of the Phase II Clinical Trial for F573
| Parameter | Detail |
| Study Design | Randomized, double-blind, placebo-controlled |
| Primary Objective | To evaluate the safety of F573 for injection in patients with liver injury. |
| Patient Population | Patients with drug-induced liver injury (DILI), chronic hepatitis B (CHB), and intrahepatic cholestatic liver injury. |
| Intervention | F573 for injection at varying doses (e.g., 0.5 mg/kg and 2.0 mg/kg) or placebo. |
| Duration | Includes a screening period, a treatment period (e.g., 14 days), and a follow-up period. |
Conclusion
This compound/F573 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of apoptosis. Its development trajectory highlights a strategic shift from a focus on improving islet transplantation outcomes in type 1 diabetes to addressing the significant unmet medical need in the treatment of liver diseases. The preclinical data in diabetes models provide a strong rationale for its cytoprotective effects, and the ongoing clinical trials for liver injury will be crucial in determining its future therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of diabetes, hepatology, and drug development.
References
- 1. Intraportal Transplantation of Pancreatic Islets in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrahepatic Islet Transplant in the Mouse: Functional and Morphological Characterization [iris.unisr.it]
- 3. researchgate.net [researchgate.net]
- 4. F573 for Injection for the Treatment of Liver Injury/failure | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Foundational Research on Dipeptide Caspase Inhibitors: A Technical Guide to EP1013
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on dipeptide caspase inhibitors, with a specific focus on EP1013 (also known as MX1013 and Z-VD-FMK). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the inhibitor's mechanism of action, experimental evaluation, and the underlying biological pathways.
Introduction to Caspase Inhibition and Dipeptide Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death) and are involved in inflammation.[1] Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, ischemic injury, and autoimmune diseases. This has made caspases attractive therapeutic targets.
Peptide-based caspase inhibitors are designed to mimic the natural substrates of caspases. While early research focused on tetrapeptide inhibitors, dipeptide inhibitors like this compound have emerged as potent and effective alternatives. These smaller molecules may offer advantages in terms of cell permeability and in vivo efficacy. This compound is a broad-spectrum, irreversible caspase inhibitor that has demonstrated significant anti-apoptotic activity in various preclinical models.[2][3]
Quantitative Data on this compound (MX1013)
The inhibitory activity of this compound (MX1013) has been characterized against a range of human caspases. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (MX1013) against Human Caspases
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-1 | 20 | [2][4] |
| Caspase-3 | 30 | [2][4][5] |
| Caspase-6 | 5 - 18 | [2][4] |
| Caspase-7 | 5 - 18 | [2][4] |
| Caspase-8 | 5 - 18 | [2][4] |
| Caspase-9 | 5 - 18 | [2][4] |
Table 2: Selectivity Profile of this compound (MX1013)
| Protease | IC50 (µM) | Reference(s) |
| Calpain I | >10 | [2][4] |
| Cathepsin B | >10 | [2][4] |
| Cathepsin D | >10 | [4] |
| Renin | >10 | [4] |
| Thrombin | >100 | [2] |
| Factor Xa | >100 | [2] |
Signaling Pathways in Apoptosis
This compound exerts its therapeutic effects by inhibiting caspases, which are key mediators of the apoptotic signaling cascade. Apoptosis is primarily initiated through two major pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the direct targets of this compound.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly activates downstream executioner caspases like caspase-3.
Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria. In the cytosol, cytochrome c binds to Apaf-1, which then activates pro-caspase-9 within a complex called the apoptosome. Activated caspase-9 proceeds to activate the executioner caspases.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the research and development of dipeptide caspase inhibitors like this compound.
General Synthesis of a Dipeptide Fluoromethyl Ketone (FMK) Inhibitor
While the precise, proprietary synthesis protocol for this compound is not publicly available, a general method for synthesizing peptidyl fluoromethyl ketones can be outlined based on established chemical literature.[6][7][8][9][10] This process typically involves solid-phase or solution-phase peptide synthesis followed by the introduction of the fluoromethyl ketone warhead.
Materials:
-
Protected amino acids (e.g., Z-Val-OH, H-Asp(OtBu)-OH)
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM, THF)
-
Reagents for FMK formation (e.g., diazomethane, hydrogen fluoride or a fluoride salt)
-
Solid support resin (for SPPS)
-
Cleavage cocktail (e.g., TFA-based)
-
Purification system (e.g., HPLC)
Generalized Solution-Phase Synthesis Protocol:
-
Dipeptide Formation:
-
Activate the C-terminus of the P2 amino acid (e.g., Z-Val-OH) using a suitable coupling reagent.
-
React the activated P2 amino acid with the N-terminus of the P1 amino acid (e.g., H-Asp(OtBu)-OH) in the presence of a base to form the protected dipeptide Z-Val-Asp(OtBu)-OH.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the dipeptide by column chromatography.
-
-
Diazoketone Formation:
-
Convert the C-terminal carboxylic acid of the dipeptide to a diazoketone by reaction with diazomethane. This is a hazardous step and requires appropriate safety precautions.
-
-
Fluoromethyl Ketone Formation:
-
Treat the diazoketone with a source of fluoride, such as hydrogen fluoride-pyridine complex, to yield the fluoromethyl ketone.
-
-
Deprotection and Purification:
-
Remove any side-chain protecting groups (e.g., t-butyl from aspartic acid) using a suitable deprotection agent (e.g., trifluoroacetic acid).
-
Purify the final dipeptide fluoromethyl ketone inhibitor using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
In Vitro Caspase Activity Assay (Fluorometric)
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.[11][12][13][14][15]
Materials:
-
Cell lysis buffer (e.g., containing HEPES, CHAPS, DTT)
-
96-well black microplate
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Recombinant active caspases (for standard curve)
-
Microplate fluorometer
Protocol:
-
Cell Lysate Preparation:
-
Culture cells and induce apoptosis according to the experimental design.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cytosolic proteins.
-
-
Assay Procedure:
-
Prepare a reaction buffer containing the fluorogenic substrate.
-
Add a specific volume of cell lysate to each well of the 96-well plate.
-
Add the reaction buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Include wells with a known concentration of the inhibitor (e.g., this compound) to determine its IC50 value.
-
A standard curve using a free fluorophore can be used to quantify the amount of cleaved substrate.
-
Western Blot Analysis for Caspase Cleavage
This protocol is used to detect the cleavage and activation of caspases in cell lysates.[1][16][17][18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for cleaved caspases (e.g., cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the caspase activity assay protocol.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the cleaved caspase of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
The presence of a band at the expected molecular weight for the cleaved caspase indicates its activation.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a comprehensive workflow for the evaluation of a novel dipeptide caspase inhibitor, from initial design and synthesis to in vivo efficacy studies.
Caption: A comprehensive workflow for the development and evaluation of a dipeptide caspase inhibitor.
Conclusion
Dipeptide caspase inhibitors, exemplified by this compound, represent a promising class of therapeutic agents for diseases characterized by excessive apoptosis. This technical guide has provided a detailed overview of the foundational research in this area, including quantitative inhibitory data, the relevant biological pathways, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of caspase inhibition.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EP1013 in Islet Transplantation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of EP1013, a caspase-selective inhibitor, in islet transplantation research. The information is intended to guide the design and execution of experiments aimed at improving islet graft survival and function.
Introduction
Clinical islet transplantation is a promising therapy for type 1 diabetes, but its success is often hampered by the significant loss of transplanted islets in the immediate post-transplant period.[1][2] This early graft failure is largely attributed to apoptosis, or programmed cell death, of the islets. This compound (also known as z-VD-fmk) is a broad-spectrum and selective caspase inhibitor designed to mitigate this issue by preventing apoptosis and thereby enhancing the survival and function of transplanted islets.[1][2]
This compound has been shown to significantly improve the outcomes of marginal mass islet transplantation in preclinical studies, suggesting its potential to reduce the required islet mass for achieving insulin independence in clinical settings.[1][2]
Mechanism of Action: Inhibiting the Apoptotic Pathway
This compound functions by selectively inhibiting caspases, a family of cysteine proteases that are central to the execution of the apoptotic cascade. By blocking these key enzymes, this compound effectively halts the process of programmed cell death in islet cells, leading to improved cell viability and function post-transplantation.
Experimental Data Summary
The following tables summarize the key quantitative data from a study investigating the efficacy of this compound in a syngeneic rodent model of marginal mass islet transplantation.[2][3]
Table 1: Diabetes Reversal Rates with this compound Treatment
| Treatment Group | Dose (mg/kg) | Number of Animals (Reversed/Total) | Reversal Rate (%) |
| Vehicle Control | - | 2/9 | 22% |
| zVAD (Pan-caspase inhibitor) | 10 | 8/8 | 100% |
| This compound | 10 | 9/11 | 82% |
| This compound | 3 | 10/10 | 100% |
| This compound | 1 | 9/9 | 100% |
Table 2: Glycemic Control in this compound-Treated Animals
| Treatment Group | Dose (mg/kg) | Mean Non-fasting Blood Glucose |
| Vehicle Control | - | Persistently Hyperglycemic |
| zVAD | 10 | Normoglycemic |
| This compound | 10 | Normoglycemic |
| This compound | 3 | Normoglycemic |
| This compound | 1 | Normoglycemic |
Note: While all effective treatment groups achieved normoglycemia, the study noted that the 3 mg/kg this compound group took a slightly longer time to achieve diabetes reversal compared to the 10 mg/kg group.[2]
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound in islet transplantation.
Protocol 1: In Vitro Islet Culture with this compound
Objective: To pre-treat isolated islets with this compound to inhibit apoptosis before transplantation.
Materials:
-
Isolated human or rodent islets
-
Culture medium (e.g., CMRL 1066) supplemented with serum and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile culture plates
Procedure:
-
Following isolation and purification, allow islets to recover in standard culture medium for a designated period.
-
Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 100 µM) in the culture medium.
-
Gently transfer the islets to the this compound-containing medium.
-
Incubate the islets for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, wash the islets with fresh culture medium to remove any residual this compound before proceeding with transplantation.
Protocol 2: In Vivo this compound Administration in a Rodent Model
Objective: To administer this compound systemically to the recipient animal to protect the transplanted islets from apoptosis in the post-transplant period.
Materials:
-
Diabetic recipient mice (e.g., induced by streptozotocin)
-
This compound solution for injection (formulated in a vehicle like saline or PBS)
-
Syringes and needles for subcutaneous injection
Procedure:
-
On the day of transplantation (Day 0), administer the first dose of this compound via subcutaneous injection. The dosage should be based on the experimental design (e.g., 1, 3, or 10 mg/kg).
-
Continue daily subcutaneous injections of this compound for a total of 6 days (from Day 0 to Day 5 post-transplantation).
-
A control group should receive injections of the vehicle alone following the same schedule.
Protocol 3: Marginal Mass Islet Transplantation under the Kidney Capsule
Objective: To transplant a suboptimal number of islets to assess the efficacy of this compound in a challenging transplantation scenario.
Materials:
-
Anesthetized diabetic recipient mouse
-
A marginal mass of islets (e.g., 250 syngeneic islets) pre-treated with this compound
-
Surgical instruments for kidney exteriorization
-
Micropipette for islet implantation
Procedure:
-
Anesthetize the recipient mouse and place it in a lateral position to expose the flank.
-
Make a small incision in the skin and muscle layers to exteriorize the kidney.
-
Using a fine needle, create a small opening in the kidney capsule.
-
Carefully implant the this compound-treated islets under the kidney capsule using a micropipette.
-
Gently return the kidney to the abdominal cavity and suture the muscle and skin layers.
-
Monitor the animal for recovery from anesthesia and provide post-operative care.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound in an islet transplantation model.
Conclusion
The use of the caspase-selective inhibitor this compound represents a promising strategy to enhance the efficacy of islet transplantation. By preventing apoptosis of transplanted islets, this compound has been demonstrated to improve graft survival and function, particularly in marginal mass transplantation models.[1][2] The protocols and data presented here provide a solid foundation for researchers to further investigate and apply this compound in the field of islet transplantation with the ultimate goal of improving clinical outcomes for patients with type 1 diabetes.
References
Application Notes and Protocols for EP1013 in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013, also known as F573, is a potent, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of liver injury. By targeting and inhibiting multiple caspases, this compound effectively blocks the execution phase of apoptosis (programmed cell death), a key mechanism contributing to hepatocyte loss in various forms of liver damage. These application notes provide detailed protocols for utilizing this compound in established murine models of liver injury, along with summarized quantitative data and a visual representation of its mechanism of action.
Mechanism of Action: Pan-Caspase Inhibition
This compound functions as a pan-caspase inhibitor, meaning it blocks the activity of a wide range of caspase enzymes. Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade. There are two primary apoptosis pathways that converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7): the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. By inhibiting these key executioner enzymes, this compound can prevent the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies, thereby protecting hepatocytes from apoptotic cell death induced by various stimuli, such as ischemia-reperfusion, viral infections, and chemical toxicity.
Signaling Pathway of Apoptosis and this compound Inhibition
Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
Two detailed protocols are provided below for inducing and treating liver injury in murine models with this compound.
Protocol 1: Ischemia-Reperfusion (I/R) Induced Liver Injury Model
This protocol is based on a published study demonstrating the efficacy of F573 (this compound) in a murine model of liver ischemia-reperfusion injury.[1]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (F573)
-
Sterile vehicle (e.g., saline or PBS)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Microvascular clamp
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration: Two hours prior to inducing ischemia, administer this compound at a dose of 10 mg/kg via subcutaneous (SC) injection. The control group should receive an equivalent volume of the vehicle.
-
Anesthesia and Surgery: Anesthetize the mice using isoflurane. Perform a midline laparotomy to expose the liver.
-
Induction of Ischemia: Induce partial (70%) hepatic ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver with a microvascular clamp.
-
Reperfusion: After 60 minutes of ischemia, remove the clamp to initiate reperfusion.
-
Post-operative Care and Sample Collection: Close the abdominal incision in two layers. Allow the animals to recover for 6 hours. After the reperfusion period, re-anesthetize the mice and collect blood samples via cardiac puncture for serum analysis (ALT, AST). Euthanize the mice and collect liver tissue for histological analysis (e.g., H&E staining) and apoptosis assessment (e.g., TUNEL assay).
Protocol 2: Chemically-Induced Acute Liver Injury Model (Carbon Tetrachloride - CCl4)
This protocol provides a general framework for using this compound in a commonly used model of chemically-induced liver injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (F573)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
Sterile vehicle for this compound (e.g., saline or PBS)
-
Anesthetic
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1.
-
This compound Administration: Based on clinical trial data for F573 in liver injury, a starting dose range of 0.5-2.0 mg/kg administered via intramuscular (IM) or subcutaneous (SC) injection is suggested.[2] Administer this compound 1-2 hours prior to CCl4 administration. The control group should receive the vehicle.
-
Induction of Liver Injury: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. Administer a single intraperitoneal (IP) injection of the CCl4 solution at a dose of 1 mL/kg body weight.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At 24 or 48 hours post-CCl4 injection, anesthetize the mice and collect blood and liver tissue samples as described in Protocol 1 for the analysis of liver enzymes, histology, and markers of apoptosis and inflammation (e.g., TNF-α).
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in liver injury models.
Data Presentation
The following tables summarize the quantitative data from a preclinical study of this compound (F573) in a murine liver ischemia-reperfusion injury model.[1]
Table 1: Effect of this compound on Serum Liver Enzymes
| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Vehicle Control | Mean value significantly higher than F573 group (p=0.01) | No significant difference |
| This compound (10 mg/kg) | Statistically significant reduction compared to vehicle | Lower mean, but not statistically significant |
Table 2: Effect of this compound on Apoptosis and Inflammation
| Treatment Group | Apoptosis (TUNEL Staining) | Cytokine Levels (e.g., TNF-α) |
| Vehicle Control | Higher levels of apoptosis | Higher levels of cytokines |
| This compound (10 mg/kg) | Statistically significant reduction in apoptosis (p=0.03) | Lower cytokine levels compared to vehicle |
Conclusion
This compound (F573) is a promising therapeutic agent for the treatment of liver injury due to its potent anti-apoptotic effects. The provided protocols offer a starting point for researchers to investigate the efficacy of this compound in various preclinical models of liver disease. The ability of this compound to mitigate hepatocyte death, reduce liver enzyme levels, and decrease inflammation underscores its potential for further development as a novel treatment for a range of liver pathologies. Further studies are warranted to explore its efficacy in chronic liver injury models and to fully elucidate its impact on inflammatory signaling pathways.
References
Application Notes and Protocols for EP1013 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of EP1013, a broad-spectrum caspase-selective inhibitor, in mouse models of islet transplantation. The following sections detail the dosage and administration of this compound, as well as methodologies for inducing diabetes and performing islet transplantation in mice.
Mechanism of Action
This compound is a potent di-peptide, small-molecule inhibitor of caspases, which are key enzymes involved in the apoptotic (cell death) and inflammatory pathways. By inhibiting caspases, this compound can protect cells from apoptosis. In the context of islet transplantation, this compound helps to reduce the significant loss of transplanted islets that occurs in the immediate post-transplant period, thereby improving graft survival and function.
Caspase-Dependent Apoptosis Signaling Pathway
The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis that are inhibited by this compound.
Caption: Caspase-dependent apoptosis pathways inhibited by this compound.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in mouse models of islet transplantation.
Table 1: this compound Dosage in Mouse Models
| Dosage (mg/kg) | Mouse Model | Study Focus | Outcome |
| 1 | Syngeneic Islet Transplant | Dose-response evaluation | Improved marginal islet mass function |
| 3 | Syngeneic & Human Islet Transplant | Efficacy and functional improvement | Significantly improved diabetes reversal and glycemic control |
| 10 | Syngeneic Islet Transplant | High-dose efficacy | Highest rate of diabetes reversal |
Table 2: this compound Administration Details
| Parameter | Description |
| Route of Administration | Subcutaneous (s.c.) injection |
| Frequency | Daily |
| Duration | Days 0-5 post-transplantation |
| In vitro Treatment | Islets incubated in medium with 100 µmol/l this compound for 2 hours pre-transplantation |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in mouse models.
Experimental Workflow Overview
Caption: General experimental workflow for this compound studies in mouse models.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the use of low-dose streptozotocin to induce a state of hyperglycemia in mice, mimicking Type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer, pH 4.5
-
Insulin syringes (28-30G)
-
Mouse scale
-
Glucometer and test strips
Procedure:
-
Preparation of STZ Solution:
-
On the day of injection, prepare a fresh solution of STZ in cold sodium citrate buffer (pH 4.5). The final concentration should be 10 mg/ml.
-
Keep the STZ solution on ice and protected from light, as it is light-sensitive and degrades quickly. Use within 15-20 minutes of preparation.
-
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the first STZ injection. Ensure free access to water.
-
-
STZ Administration:
-
Weigh each mouse to calculate the correct dose.
-
Administer STZ via intraperitoneal (i.p.) injection at a dose of 40-50 mg/kg body weight.
-
Repeat the injections for 5 consecutive days.
-
-
Post-Injection Monitoring:
-
Provide the mice with 10% sucrose water after the first injection for 24-48 hours to prevent hypoglycemia.
-
Monitor blood glucose levels starting 7-10 days after the final STZ injection. Blood can be collected from the tail vein.
-
Mice are considered diabetic when non-fasting blood glucose levels are consistently >250 mg/dL.
-
Protocol 2: Syngeneic Islet Transplantation under the Kidney Capsule
This protocol details the procedure for transplanting isolated pancreatic islets under the kidney capsule of a diabetic mouse.
Materials:
-
Isolated pancreatic islets
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
PE50 tubing connected to a Hamilton syringe
-
Stereomicroscope
-
Suture materials
Procedure:
-
Islet Preparation:
-
Isolate islets from donor mice using a standard collagenase digestion method.
-
Hand-pick a known number of islets (e.g., 150-300 for a marginal mass graft) under a stereomicroscope.
-
-
Recipient Anesthesia and Preparation:
-
Anesthetize the diabetic recipient mouse.
-
Shave and disinfect the left flank.
-
-
Surgical Procedure:
-
Make a small incision in the skin and muscle layers to expose the kidney.
-
Gently exteriorize the kidney and place it on sterile gauze.
-
Using fine forceps, make a small tear in the kidney capsule.
-
Insert the PE50 tubing containing the islets into the subcapsular space.
-
Slowly inject the islets under the capsule.
-
Carefully withdraw the tubing and cauterize the opening in the capsule.
-
Return the kidney to the abdominal cavity and close the muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Monitor the animal's recovery and blood glucose levels.
-
Protocol 3: Human Islet Transplantation into Immunodeficient Mice
This protocol is for the transplantation of human islets into immunodeficient mice (e.g., NOD-scid or Rag-1 null).
Materials:
-
Human pancreatic islets
-
Immunodeficient mice (e.g., B6-RAG−/−)
-
All materials listed in Protocol 2
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in the immunodeficient mice using STZ as described in Protocol 1. Note that some immunodeficient strains may require different STZ dosing.
-
-
Human Islet Preparation and Transplantation:
-
Obtain human islets from a reputable source.
-
Culture the islets for 72-96 hours. For this compound treatment groups, supplement the culture medium with 100 µmol/l this compound.[1]
-
Transplant a known number of human islet equivalents (IEQs) (e.g., 150-300 IEQs for a marginal mass) under the kidney capsule as described in Protocol 2.[1]
-
-
Post-Transplantation Monitoring:
-
Monitor blood glucose levels to determine the success of the graft.
-
Protocol 4: this compound Administration
This protocol describes the preparation and subcutaneous administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or DMSO in sterile saline)
-
Sterile syringes (0.5-1 ml) and needles (25-27G)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration for injection (e.g., to deliver 1, 3, or 10 mg/kg in a volume of approximately 100-200 µl). The vehicle used in some studies was DMSO in sterile saline.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle at the base of the tent, parallel to the body.
-
Inject the this compound solution subcutaneously.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer this compound daily for the specified duration of the study (e.g., days 0-5 post-transplantation).[2]
-
References
Application Notes and Protocols for EP1013 in Islet Graft Survival and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transplantation of pancreatic islets is a promising therapeutic strategy for patients with type 1 diabetes, offering the potential for insulin independence. However, a significant challenge to the long-term success of this procedure is the substantial loss of islets in the immediate post-transplant period. This early graft failure is largely attributed to apoptosis and inflammatory responses triggered by the transplantation process.[1][2][3] EP1013 (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone [zVD-FMK]) is a broad-spectrum, caspase-selective inhibitor that has demonstrated significant potential in mitigating these effects and enhancing islet graft survival and function.[1][4]
These application notes provide a comprehensive overview of the use of this compound in pre-clinical islet transplantation models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development in this area.
Mechanism of Action
This compound is a potent inhibitor of caspases, a family of proteases that play a central role in the execution phase of apoptosis. By blocking caspase activity, this compound directly inhibits the apoptotic signaling cascade within islet cells that is activated by stressors during isolation and transplantation. Additionally, this compound may exert beneficial effects by inhibiting caspase-1, which is involved in the maturation of the pro-inflammatory cytokine interleukin-1β (IL-1β), thereby reducing the inflammatory response that contributes to early graft loss.[4]
Figure 1: Proposed mechanism of this compound in preventing islet cell death.
Quantitative Data Summary
The following tables summarize the key findings from pre-clinical studies evaluating the efficacy of this compound in improving islet graft outcomes.
Table 1: Syngeneic Islet Graft Survival Under the Kidney Capsule [5]
| Treatment Group | Dose (mg/kg s.c., days 0-5) | Number of Islets | Euglycemia Rate (%) |
| Vehicle Control | - | 250 | 28% (2/9) |
| zVAD | 10 | 250 | 100% (8/8) |
| This compound | 10 | 250 | 82% (9/11) |
| This compound | 3 | 250 | 100% (10/10) |
| This compound | 1 | 250 | 100% (9/9) |
Table 2: Syngeneic Islet Graft Survival in the Portal Vein [4]
| Treatment Group | Dose (mg/kg s.c., days 0-5) | Number of Islets | Euglycemia Rate (%) |
| Vehicle Control | - | 500 | 25% |
| zVAD | 10 | 500 | 63% |
| This compound | 10 | 500 | 100% |
| This compound | 3 | 500 | 100% |
Table 3: Human Islet Graft Function in Immunodeficient Mice [1][4]
| Treatment Group | Islet Mass | Outcome |
| This compound | Marginal (80-90% reduction) | Reversed diabetes |
| Control | Marginal (80-90% reduction) | Failed to reverse diabetes |
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited research.[1][4]
Protocol 1: In Vitro Islet Culture with this compound
Objective: To pre-condition islets with this compound prior to transplantation to inhibit apoptosis.
Materials:
-
Isolated islets (murine or human)
-
Standard islet culture medium (e.g., CMRL 1066) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Control medium (with solvent vehicle)
Procedure:
-
Following isolation and purification, wash the islets in culture medium.
-
Prepare the this compound-supplemented culture medium to a final concentration of 100 µmol/L. Prepare a corresponding volume of control medium with the same concentration of the solvent vehicle.
-
Divide the islets into treatment and control groups.
-
Culture the islets in the prepared media for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, wash the islets three times with fresh culture medium to remove any residual this compound or vehicle.
-
The islets are now ready for transplantation.
Protocol 2: Syngeneic Islet Transplantation and In Vivo this compound Treatment
Objective: To assess the in vivo efficacy of this compound on the survival and function of a marginal mass of transplanted islets.
Materials:
-
Diabetic recipient mice (e.g., C57BL/6 mice rendered diabetic with streptozotocin)
-
Pre-conditioned syngeneic islets (from Protocol 1)
-
This compound for injection (formulated in a suitable vehicle)
-
Vehicle control solution
-
Surgical instruments for transplantation (renal subcapsular or intraportal)
-
Blood glucose monitoring equipment
Procedure:
-
Animal Model: Induce diabetes in recipient mice by a single high-dose intraperitoneal injection of streptozotocin (STZ). Confirm diabetes by measuring non-fasting blood glucose levels (>350 mg/dL for at least two consecutive days).
-
Transplantation:
-
Renal Subcapsular: Anesthetize the diabetic recipient mouse. Exteriorize the left kidney and create a small incision in the kidney capsule. Gently implant a marginal mass of pre-conditioned islets (e.g., 250 islets) under the capsule.
-
Intraportal: Anesthetize the mouse and expose the portal vein. Using a fine-gauge needle, slowly inject a marginal mass of pre-conditioned islets (e.g., 500 islets) into the portal vein.
-
-
In Vivo Treatment:
-
Immediately following transplantation (Day 0), administer the first dose of this compound (e.g., 1, 3, or 10 mg/kg) or vehicle control via subcutaneous injection.
-
Continue daily subcutaneous injections for a total of 6 days (Day 0 to Day 5).
-
-
Monitoring Graft Function:
-
Monitor non-fasting blood glucose levels daily for the first two weeks, and then 2-3 times per week thereafter.
-
Define graft function (euglycemia) as a non-fasting blood glucose level below 200 mg/dL.
-
Graft failure is defined as a return to hyperglycemia (>350 mg/dL) on two consecutive measurements.
-
-
Confirmation of Graft Function (Optional): At the end of the study period, perform a nephrectomy (for renal subcapsular grafts) to confirm that the return to hyperglycemia is due to the removal of the islet graft.
Figure 2: Experimental workflow for evaluating this compound efficacy.
Conclusion
The data strongly suggest that this compound therapy can significantly improve the survival and function of transplanted islets, even when a marginal islet mass is used.[1][4] This is achieved through a combination of pre-transplant in vitro culture and post-transplant in vivo administration. The protocols outlined above provide a framework for researchers to further investigate the potential of this compound and other caspase inhibitors as a strategy to enhance the success of clinical islet transplantation.[4] By reducing early islet loss, this compound could potentially decrease the number of donor pancreases required per recipient and improve long-term insulin independence rates.[1]
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the post-transplant microenvironment for successful islet function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unlocking the post-transplant microenvironment for successful islet function and survival [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Study of F573 in Viral Hepatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
F573 is an investigational small molecule drug candidate currently in Phase II clinical trials for the treatment of acute and acute-on-chronic liver failure, conditions that can be precipitated by viral hepatitis, including chronic hepatitis B (CHB).[1][2][3] Emerging preclinical evidence suggests that F573 functions as a pan-caspase inhibitor, offering a potential therapeutic mechanism centered on mitigating liver injury through the inhibition of apoptosis.[4][5][6][7]
These application notes provide a comprehensive guide for the preclinical and translational study of F573 in the context of viral hepatitis. The included protocols and experimental designs are intended to facilitate research into its hepatoprotective and potential antiviral activities.
Putative Mechanism of Action of F573 in Viral Hepatitis-Induced Liver Injury
Viral hepatitis can lead to significant liver inflammation and hepatocyte death. A key pathway in this process is apoptosis, or programmed cell death, which is executed by a family of proteases known as caspases. F573, as a pan-caspase inhibitor, is hypothesized to block this pathway, thereby reducing hepatocyte loss, decreasing inflammation, and preserving liver function.
Caption: Proposed mechanism of F573 in mitigating viral hepatitis-induced liver injury.
Quantitative Data Summary
The following table summarizes the available preclinical data for F573 in a murine model of liver ischemia-reperfusion injury, which serves as a relevant model for acute liver injury.
| Parameter | Treatment Group | Result | Statistical Significance (p-value) | Reference |
| Alanine Aminotransferase (ALT) Levels | F573 | Statistically lower compared to vehicle | p = 0.01 | [6][7] |
| Apoptosis (TUNEL staining) | F573 | Reduced levels of apoptosis | p = 0.03 | [4][7] |
| IL-5 Levels | F573 | Lower pro-inflammatory activity | p = 0.02 | [4] |
| TNF-α Levels | F573 | Lower pro-inflammatory activity | p = 0.04 | [4] |
Experimental Protocols
In Vitro Assays
1. Protocol for Assessing F573's Hepatoprotective Effect in an In Vitro Model of Virus-Induced Apoptosis
This protocol is designed to determine the ability of F573 to protect hepatocytes from apoptosis induced by viral proteins or inflammatory cytokines relevant to viral hepatitis.
-
Cell Lines:
-
Huh-7 or HepG2 human hepatoma cell lines.
-
-
Reagents:
-
Recombinant HBV X protein (HBx) or HCV core protein.
-
Tumor Necrosis Factor-alpha (TNF-α) and Actinomycin D.
-
F573 (various concentrations).
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Caspase-3/7 Glo Assay kit.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
-
Procedure:
-
Seed Huh-7 or HepG2 cells in 96-well plates for caspase assays and 6-well plates for flow cytometry.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of F573 for 2 hours.
-
Induce apoptosis by adding either recombinant viral proteins (e.g., HBx) or TNF-α/Actinomycin D.
-
Incubate for 24 hours.
-
Caspase Activity Measurement: Use the Caspase-3/7 Glo Assay kit according to the manufacturer's instructions. Measure luminescence.
-
Apoptosis Measurement by Flow Cytometry:
-
Harvest cells from 6-well plates.
-
Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
2. Protocol for Evaluating the Direct Antiviral Activity of F573
This protocol aims to investigate if F573 has any direct effect on the replication of Hepatitis B Virus (HBV) or Hepatitis C Virus (HCV).
-
Cell Lines:
-
HepG2.2.15 cells (for HBV).
-
Huh-7.5 cells with a subgenomic HCV replicon (for HCV).
-
-
Reagents:
-
F573 (various concentrations).
-
Positive control antiviral drugs (e.g., Entecavir for HBV, Sofosbuvir for HCV).
-
Reagents for DNA/RNA extraction.
-
Reagents for quantitative PCR (qPCR) or RT-qPCR.
-
Antibodies for viral antigens (e.g., HBsAg, HCV core antigen) for ELISA.
-
-
Procedure:
-
Seed HepG2.2.15 or HCV replicon cells in 24-well plates.
-
Treat cells with varying concentrations of F573 or the positive control drug.
-
Incubate for 72 hours.
-
Quantification of Viral Nucleic Acids:
-
Harvest cell culture supernatant and/or cell lysates.
-
Extract viral DNA (HBV) or RNA (HCV).
-
Perform qPCR (for HBV DNA) or RT-qPCR (for HCV RNA) to quantify viral genomes.
-
-
Quantification of Viral Antigens:
-
Collect cell culture supernatant.
-
Perform ELISA to measure the levels of HBsAg (for HBV) or HCV core antigen (for HCV).
-
-
Caption: In vitro experimental workflow for studying F573.
In Vivo Assays
1. Protocol for Evaluating F573 in an Animal Model of Acute-on-Chronic Liver Failure (ACLF) Induced by Viral Hepatitis
This protocol is designed to assess the efficacy of F573 in a clinically relevant animal model of ACLF.
-
Animal Model:
-
Establish chronic hepatitis B in C57BL/6 mice through hydrodynamic injection of an HBV-expressing plasmid.
-
Induce acute liver injury by administering a hepatotoxic agent like D-galactosamine (D-GalN) and lipopolysaccharide (LPS).
-
-
Reagents:
-
F573 (for injection).
-
HBV plasmid.
-
D-galactosamine (D-GalN).
-
Lipopolysaccharide (LPS).
-
Saline (vehicle control).
-
-
Procedure:
-
Induction of Chronic HBV: Hydrodynamically inject mice with the HBV plasmid. Monitor for the presence of HBsAg and HBV DNA in the serum to confirm chronic infection (typically 4-6 weeks post-injection).
-
Induction of ACLF: In chronically HBV-infected mice, intraperitoneally inject D-GalN and LPS to induce acute liver failure.
-
Treatment: Administer F573 or vehicle control at specified time points before and/or after the induction of ACLF.
-
Monitoring and Sample Collection:
-
Monitor survival rates.
-
Collect blood samples at various time points to measure serum ALT, AST, bilirubin, and inflammatory cytokines (e.g., TNF-α, IL-6).
-
At the end of the experiment, euthanize the animals and collect liver tissue.
-
-
Analysis:
-
Histopathology: Perform H&E staining on liver sections to assess the degree of necrosis and inflammation.
-
Apoptosis: Conduct TUNEL staining on liver sections to quantify apoptotic cells.
-
Viral Load: Measure HBV DNA levels in the serum and liver tissue by qPCR.
-
-
Caption: In vivo experimental workflow for studying F573 in an ACLF model.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive investigation of F573 in the context of viral hepatitis. The experimental designs focus on elucidating its hepatoprotective mechanism of action through the inhibition of caspase-mediated apoptosis and exploring its potential for direct antiviral activity. The data generated from these studies will be crucial for understanding the therapeutic potential of F573 in mitigating the severe liver complications associated with viral hepatitis.
References
- 1. F573 for Injection for the Treatment of Liver Injury/failure | Clinical Research Trial Listing [centerwatch.com]
- 2. GYRE Stock | Gyre Therapeutics Price, Quote, News & Analysis - TipRanks.com [tipranks.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F-573 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Preparation and Storage of EP1013 Solutions for Research Applications
Abstract
EP1013, also known as F1013 or z-VD-FMK, is a potent, cell-permeable, and broad-spectrum caspase inhibitor utilized in studies of apoptosis, with significant therapeutic potential in conditions such as type 1 diabetes and liver injury.[1][2][3][4] Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo research applications.
Chemical and Physical Properties
This compound is a synthetic peptide derivative that acts as an irreversible inhibitor of a wide range of caspases, the key proteases involved in the execution phase of apoptosis.
| Property | Value |
| Synonyms | F1013, z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone) |
| CAS Number | 223568-55-6 |
| Molecular Formula | C₁₈H₂₃FN₂O₆ |
| Molecular Weight | 382.38 g/mol |
| Appearance | White to off-white solid |
Solubility and Storage Recommendations
Proper dissolution and storage are paramount to preserving the stability and efficacy of this compound. The following table summarizes the recommended solvents and storage conditions.
| Solvent | Maximum Solubility | Stock Solution Storage | Working Solution Storage |
| DMSO | ≥ 60 mg/mL (156.91 mM) | -80°C for up to 1 year | Aliquot and store at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles. |
| Powder | Not Applicable | -20°C for up to 3 years | Not Applicable |
Note: It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce the solubility of the compound.[5][6]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.382 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.382 mg of this compound.
-
Vortex the solution gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Preparation of this compound Working Solution for in vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 20 µM working solution in 1 mL of media, add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
It is recommended to add the this compound working solution to the cell culture at the same time that apoptosis is induced for optimal inhibition.[7]
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Preparation of this compound for in vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile PBS, or a formulation containing PEG300, Tween80, and ddH₂O)
-
Sterile vials
Protocol for Subcutaneous Injection (as described in a murine model of liver injury):
-
For a dose of 10 mg/kg, calculate the total amount of this compound needed based on the weight of the animals.
-
A specific formulation for in vivo use can be prepared by first dissolving this compound in a minimal amount of DMSO, and then diluting it in a vehicle suitable for injection. A common vehicle formulation involves PEG300, Tween80, and sterile water or saline. For example, a stock solution in DMSO can be diluted in a vehicle of PEG300, Tween80, and ddH₂O.[5]
-
Ensure the final solution is homogeneous and clear before administration.
-
In a murine model of liver ischemia-reperfusion injury, F573 (this compound) was administered at a dose of 10 mg/kg via subcutaneous injection two hours before the ischemic injury.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Apoptosis
This compound functions as a pan-caspase inhibitor, targeting the central executioners of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. By binding to the active site of caspases, this compound prevents the proteolytic cascade that leads to the cleavage of cellular substrates and ultimately, cell death.
Caption: Mechanism of this compound in inhibiting apoptosis signaling pathways.
Experimental Workflow: in vitro Islet Culture and Transplantation
The following workflow outlines the use of this compound in a pre-transplantation culture of human islets, as described in a study to improve islet graft function.[1][2]
Caption: Experimental workflow for this compound use in islet transplantation.
Conclusion
This compound is a valuable tool for studying and inhibiting apoptosis in a variety of research models. Adherence to the preparation and storage protocols outlined in this document is essential for obtaining reliable and reproducible results. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting experiments involving this potent caspase inhibitor. Researchers should always consult the relevant literature for model-specific dosages and administration protocols.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-caspase inhibitor F573 mitigates liver ischemia reperfusion injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.com]
Methodologies for Evaluating Caspase Activity Following EP1013 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EP1013 is a broad-spectrum, selective inhibitor of caspases, a family of cysteine proteases that play a critical role in the execution of apoptosis, or programmed cell death.[1][2][3][4] Dysregulation of apoptosis is implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[5][6][7] Consequently, the modulation of caspase activity presents a promising therapeutic strategy. This compound has demonstrated therapeutic potential by augmenting human islet graft function and longevity in transplantation models by inhibiting apoptosis.[2][3]
These application notes provide detailed methodologies for evaluating the efficacy of this compound in inhibiting caspase activity. The protocols described herein are essential for researchers and drug development professionals seeking to characterize the anti-apoptotic effects of this compound and similar compounds. The primary assays covered include luminometric, colorimetric, and fluorometric methods for assessing the activity of key initiator and effector caspases, as well as Western blotting for observing caspase cleavage.
Signaling Pathways
The two primary apoptosis pathways, the extrinsic and intrinsic pathways, converge on the activation of executioner caspases. This compound, as a broad-spectrum caspase inhibitor, is expected to interfere with both pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Caspase Activity Inhibition by this compound
| Caspase Assay | Treatment Group | Caspase Activity (Relative Luminescence/Fluorescence/Absorbance Units) | % Inhibition |
| Caspase-3/7 | Vehicle Control | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Caspase-8 | Vehicle Control | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) | |||
| Caspase-9 | Vehicle Control | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| This compound (Dose 3) |
Table 2: Western Blot Analysis of Caspase Cleavage
| Target Protein | Treatment Group | Pro-form Band Intensity (Arbitrary Units) | Cleaved-form Band Intensity (Arbitrary Units) | Ratio (Cleaved/Pro-form) |
| Caspase-3 | Vehicle Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Caspase-8 | Vehicle Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| Caspase-9 | Vehicle Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) | ||||
| PARP | Vehicle Control | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7, 8, and 9 Luminescent Assays
These assays provide a sensitive and high-throughput method to measure the activity of specific caspases in a homogeneous "add-mix-measure" format.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound (F1013) | Caspase抑制剂 | MCE [medchemexpress.cn]
- 5. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with EP1013 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with EP1013. The information is designed to help address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as zVD-FMK (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone), is a broad-spectrum caspase-selective inhibitor.[1] Its primary mechanism of action is to block the activity of caspases, which are key enzymes that mediate apoptosis or programmed cell death. By inhibiting caspases, this compound can reduce cell death in various experimental models.
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for its therapeutic potential in several areas. It has been shown to improve the function and survival of transplanted islets in models of type 1 diabetes by reducing cell loss after transplantation.[1] Additionally, under the name F573, it has been explored as a treatment for late-stage viral hepatitis due to its ability to reduce liver cell apoptosis and inflammation.[2]
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Q4: In what experimental models has this compound been used?
This compound has been utilized in both in vitro and in vivo studies. In vitro applications include supplementing cell culture media to protect cells from apoptotic stimuli.[1] In vivo studies have involved systemic administration in mouse models of islet transplantation and acute liver injury.[1][2]
Troubleshooting Guides
Problem 1: Higher-than-Expected Cell Death After this compound Treatment
If you observe an unexpected increase in cell death in your this compound-treated groups, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect Dosage/High Concentration | Verify your calculations and perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. |
| Compound Degradation | Ensure that the compound has been stored correctly. Use a fresh aliquot of this compound. If possible, verify the compound's activity using a positive control assay. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Prepare a vehicle control with the same concentration of the solvent used in the this compound treatment group to assess solvent-induced toxicity. |
| Contamination | Check your cell cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can induce cell death. |
| Off-Target Effects | At high concentrations, some inhibitors can have off-target effects. Research the literature for any known off-target effects of this compound at the concentration you are using. |
Problem 2: No Significant Difference in Apoptosis Between Control and this compound-Treated Groups
If this compound treatment is not producing the expected reduction in apoptosis, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Dose | The concentration of this compound may be too low to effectively inhibit caspases in your experimental system. Perform a dose-response study to identify a more effective concentration. |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Use a new, properly stored aliquot of this compound. |
| Flawed Apoptosis Assay | The method used to measure apoptosis (e.g., TUNEL, Annexin V, caspase activity assay) may not be sensitive enough or may have been performed incorrectly. Ensure the assay is validated and appropriate for your model. Include positive and negative controls. |
| Timing of Treatment and Analysis | The timing of this compound treatment relative to the apoptotic stimulus and the time of analysis are critical. Optimize the treatment and analysis window to capture the peak of apoptosis and the effect of the inhibitor. |
| Cell Type Resistance | Some cell types may be resistant to the specific apoptotic stimulus used or may have redundant cell death pathways that are not inhibited by this compound. |
Problem 3: High Variability in Results Between Replicate Experiments
Inconsistent results across experiments can be addressed by examining the following potential sources of variability.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Use cells within a consistent passage number range. Ensure uniform cell seeding density and confluency at the start of each experiment. |
| Variable Treatment Times | Standardize the duration of this compound treatment and exposure to the apoptotic stimulus across all experiments. Use a timer to ensure consistency. |
| Technical Errors in Assays | Inconsistent pipetting, washing steps, or reagent preparation can introduce significant variability. Follow standardized protocols meticulously. |
| Biological Variability | If using primary cells or animal models, inherent biological differences can contribute to variability. Increase the sample size (n number) to improve statistical power. |
| Reagent Instability | Prepare fresh reagents for each experiment whenever possible. If using kits, check the expiration dates. |
Data Presentation
Table 1: Hypothetical Data for Troubleshooting Insufficient Efficacy of this compound
| This compound Concentration | Expected Caspase-3 Activity (RFU) | Observed Caspase-3 Activity (RFU) - Experiment A | Observed Caspase-3 Activity (RFU) - Experiment B | Potential Interpretation |
| Vehicle Control | 10,000 | 10,500 | 9,800 | Baseline apoptosis |
| 1 µM | 8,000 | 9,900 | 9,500 | Insufficient dose or inactive compound |
| 10 µM | 4,000 | 8,500 | 4,200 | Inconsistent compound activity or technical error in Exp. A |
| 50 µM | 1,000 | 5,500 | 1,100 | Potential issue with compound in Exp. A |
RFU: Relative Fluorescence Units
Experimental Protocols
Protocol: In Vitro Evaluation of this compound Efficacy in Preventing Staurosporine-Induced Apoptosis
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control (DMSO). Incubate for 2 hours.
-
Induction of Apoptosis: Add staurosporine to a final concentration of 1 µM to all wells except the negative control group.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Caspase-3/7 Activity Assay:
-
Equilibrate the plate and a commercial Caspase-Glo® 3/7 Assay reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a function of this compound concentration.
Visualizations
Signaling Pathway
References
Addressing solubility and stability issues of EP1013 in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals working with EP1013 in vitro. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this broad-spectrum caspase-selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as z-VD-FMK, is a cell-permeable, irreversible pan-caspase inhibitor.[1] It functions by covalently binding to the catalytic site of caspases, thereby inhibiting their activity and blocking the apoptotic signaling cascade. Its use in pre-transplant islet culture has been shown to improve human islet yields and function.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Peptide-based inhibitors can be susceptible to degradation, and minimizing exposure to ambient temperatures and light is crucial.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for compounds with low aqueous solubility.[2][4] Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, and the composition of the cell culture medium.[4] Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q5: How can I assess the stability of this compound in my cell culture medium over the course of my experiment?
The stability of a compound in cell culture can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum or secreted by the cells.[5][6] To assess the stability of this compound, you can perform a time-course experiment where you sample the culture medium at different time points and analyze the concentration of the active compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Solubility and Stability Issues
This guide provides a systematic approach to resolving common in vitro issues with this compound.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible (typically ≤ 0.5%) while ensuring the compound remains in solution.[3] 2. Serial Dilution: Perform serial dilutions of the DMSO stock in the cell culture medium with vigorous mixing between each step.[3] 3. Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.[2] | Increasing the co-solvent concentration or temperature can enhance the solubility of hydrophobic compounds.[7] |
| High Final Concentration | 1. Determine the Limit of Solubility: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and observing for precipitation.[2] 2. Adjust Experimental Design: If the required concentration exceeds the solubility limit, consider alternative experimental designs, such as more frequent media changes with a lower concentration of the inhibitor. | Every compound has a finite solubility in a given solvent system. Exceeding this limit will result in precipitation.[7] |
| Media Composition | 1. Serum Concentration: Test the solubility of this compound in media with different serum concentrations. Some compounds bind to serum proteins, which can affect their solubility. 2. pH of the Medium: Ensure the pH of your culture medium is within the optimal range for both your cells and the compound's stability.[7] | The components of the cell culture medium, such as proteins and salts, can interact with the compound and influence its solubility.[4] |
Issue 2: Loss of Compound Activity Over Time
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Chemical Instability | 1. Freshly Prepare Working Solutions: Prepare fresh dilutions of this compound from the frozen stock for each experiment. 2. Minimize Light Exposure: Protect the compound and its solutions from light, as some compounds are light-sensitive.[5] | Peptide-based molecules can be susceptible to hydrolysis or other forms of degradation in aqueous solutions.[8] |
| Enzymatic Degradation | 1. Heat-Inactivated Serum: Use heat-inactivated serum in your cell culture medium to reduce the activity of proteases. 2. Serum-Free Medium: If your cell line permits, consider using a serum-free medium to eliminate serum-derived enzymes. | Serum contains various enzymes, including proteases, that can degrade peptide-like compounds. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes for preparing and storing this compound solutions. 2. Include a Carrier Protein: In some cases, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the dilution buffer can help prevent adsorption. | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquot and Store:
-
Aliquot the stock solution into small, single-use volumes in low-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Use the working solutions immediately.
-
Protocol 2: Assessment of this compound Solubility in Cell Culture Medium
-
Prepare a Range of Dilutions:
-
Prepare a series of dilutions of the this compound DMSO stock solution in your specific cell culture medium (e.g., from 1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubate and Observe:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for any signs of precipitation at regular intervals (e.g., 0, 1, 4, and 24 hours) against a dark background.
-
-
Quantify Turbidity (Optional):
-
For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.[2]
-
Visualizations
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. mdpi.com [mdpi.com]
Refining EP1013 treatment protocols for improved efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine EP1013 treatment protocols for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethylketone), is a broad-spectrum, cell-permeant caspase selective inhibitor.[1][2] Its primary mechanism of action is to irreversibly bind to the catalytic site of caspase enzymes, thereby inhibiting their activity and preventing the execution of the apoptotic cell death program.[3]
Q2: What are the main research applications of this compound?
A2: this compound has been primarily investigated for its therapeutic potential in two main areas:
-
Islet Transplantation: To improve the survival and function of transplanted pancreatic islets by inhibiting apoptosis that occurs in the immediate post-transplantation period.[2][4]
-
Hepatotoxicity: To protect hepatocytes from apoptosis induced by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which is relevant in conditions such as viral hepatitis.[1]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. However, a general range is between 10 µM and 100 µM.[5][6] For example, a concentration of 100 µmol/l was used for the in vitro culture of human islets.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a powder and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 2-5 mM).[6] This stock solution should be stored at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-related toxicity.[5]
Q5: When should this compound be added to the cell culture?
A5: For optimal inhibition of apoptosis, this compound should be added to the cell culture at the same time as the apoptosis-inducing agent.[3][6]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of apoptosis observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal effective concentration for your specific cell type and apoptotic stimulus. |
| Incorrect Timing of Treatment | Ensure that this compound is added to the culture simultaneously with or immediately prior to the apoptotic stimulus. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound in DMSO. Avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots at -20°C. |
| Cell-Specific Resistance | Some cell lines may be resistant to caspase-dependent apoptosis or may utilize alternative cell death pathways. Confirm that your cell model undergoes caspase-dependent apoptosis in response to the chosen stimulus. |
| Assay-Related Issues | Use multiple, complementary assays to measure apoptosis (e.g., Caspase-Glo assay, Annexin V/PI staining, and Western blot for cleaved PARP). |
Problem 2: High background or unexpected results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is below a toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) to assess solvent toxicity.[5] |
| Interference of this compound with the Assay Reagents | To check for direct chemical interference, perform the assay in a cell-free system by adding this compound to the medium and assay reagents. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect metabolic assays.[3] |
| Incorrect Cell Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase during the experiment and that the assay readout is within the linear range. |
Problem 3: Difficulty in detecting cleaved caspases by Western blot.
| Possible Cause | Troubleshooting Step |
| Transient Nature of Cleaved Caspases | Perform a time-course experiment to identify the optimal time point for detecting cleaved caspases after inducing apoptosis. Cleaved caspase levels can be transient. |
| Low Abundance of Cleaved Caspases | Increase the amount of protein loaded onto the gel (e.g., 50-100 µg). |
| Antibody Issues | Use an antibody that has been validated for the detection of the cleaved form of the specific caspase of interest. Check the manufacturer's recommendations for antibody concentration and incubation conditions. |
| Inefficient Protein Transfer | Optimize the Western blot transfer conditions, especially for smaller proteins like cleaved caspases. Consider using a membrane with a smaller pore size (e.g., 0.2 µm). |
| Blocking Buffer Composition | Some antibodies may have reduced binding in the presence of milk-based blockers. Try using a bovine serum albumin (BSA)-based blocking buffer. |
Data Presentation
Table 1: Summary of this compound (zVD-FMK) Efficacy in Different In Vitro Models
| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Islets | In vitro culture | 100 µmol/l | Improved islet yields after prolonged culture. | [4] |
| Mouse Hepatocytes | TNF-α/Actinomycin D | Not specified | Blocked apoptosis at 24 hours. | [1] |
| Jurkat Cells | Anti-Fas mAb | 20 µM (z-VAD-FMK) | Inhibition of apoptosis. | [3] |
| N27 cells | 6-OHDA | IC50 of 18 µM (Z-DEVD-FMK) | Blocked apoptotic cell death. | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α-Induced Hepatocyte Apoptosis
-
Cell Seeding: Plate primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of TNF-α and Actinomycin D (if required to sensitize cells to TNF-α-induced apoptosis) in a suitable solvent.
-
-
Treatment:
-
Pre-treat the cells with a range of this compound concentrations (e.g., 10 µM, 25 µM, 50 µM) for 1-2 hours.
-
Induce apoptosis by adding TNF-α (e.g., 10-100 ng/mL) and Actinomycin D (e.g., 0.1-1 µg/mL) to the wells.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with TNF-α/Actinomycin D alone.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours).
-
Apoptosis Assessment: Measure apoptosis using one or more of the following methods:
-
Caspase-3/7 Activity Assay: Use a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry or fluorescence microscopy.
-
Cell Viability Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Protocol 2: In Vitro Treatment of Pancreatic Islets with this compound
-
Islet Isolation: Isolate pancreatic islets from a suitable donor (e.g., mouse, human) using established protocols.[8][9][10]
-
Islet Culture: Culture the isolated islets in a non-adherent culture dish in a specialized islet culture medium.
-
This compound Treatment: Supplement the culture medium with this compound at a final concentration of 100 µM.[4]
-
Incubation: Culture the islets for a desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO2).
-
Assessment of Islet Viability and Function:
-
Viability Staining: Use fluorescent dyes such as fluorescein diacetate (FDA) and propidium iodide (PI) to visualize live and dead cells within the islets.
-
Apoptosis Assay: Assess apoptosis by TUNEL staining or by measuring caspase activity in islet lysates.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Evaluate the functional integrity of the islets by measuring insulin secretion in response to low and high glucose concentrations.
-
Mandatory Visualization
Caption: TNF-α induced apoptosis signaling pathway and its inhibition by this compound.
Caption: Workflow for testing this compound's efficacy in inhibiting hepatocyte apoptosis.
References
- 1. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for isolation and transplantation of rat pancreatic islets in the kidney capsule to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for renal subcapsular islet transplantation in diabetic mice to induce long-term immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
Identifying and mitigating potential EP1013-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential cytotoxicity that may be associated with the use of EP1013 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound, also known as zVD-FMK, is a broad-spectrum selective inhibitor of caspases. Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Therefore, this compound is expected to have a cytoprotective effect by inhibiting apoptosis. Studies have shown its potential therapeutic benefits in models of islet transplantation and acute liver injury by reducing cell death.[1][2]
Q2: I am observing unexpected cell death in my cultures treated with this compound. Is this a known side effect?
While this compound is generally reported to have low toxicity, unexpected cytotoxicity can occur due to various factors specific to an experimental setup.[1] These can include the specific cell type being used, culture conditions, the concentration of this compound, the purity of the compound, or interactions with other components in the culture medium. It is crucial to systematically troubleshoot the experimental conditions to identify the source of the observed cytotoxicity.
Q3: What are the first steps I should take if I suspect this compound is causing cytotoxicity?
If you suspect this compound-induced cytotoxicity, the following initial steps are recommended:
-
Verify the concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration of this compound.
-
Assess compound purity and handling: Ensure the compound has been stored correctly and is not degraded. If possible, verify the purity of your batch.
-
Include proper controls: Run parallel experiments with a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in your this compound treatment. This will help determine if the solvent is contributing to the cytotoxicity.
-
Perform a dose-response analysis: Test a range of this compound concentrations to determine if the observed cytotoxicity is dose-dependent.
Troubleshooting Guides
Issue 1: High background or false positives in cytotoxicity assays.
This can manifest as an apparent increase in cell death even in control wells.
| Potential Cause | Recommended Solution |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock. |
| Suboptimal cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Reagent-related issues | Prepare fresh reagents and buffers for each experiment. Ensure that the reagents are not expired and have been stored under the recommended conditions. |
| High spontaneous control absorbance | This could be due to high cell density or forceful pipetting during cell seeding. Optimize the cell seeding density and handle the cell suspension gently.[3] |
Issue 2: Inconsistent or highly variable results between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well. Avoid letting cells settle in the reservoir before pipetting. |
| Edge effects in microplates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
| Presence of air bubbles | Air bubbles in the wells can interfere with absorbance or fluorescence readings. Carefully inspect the plate for bubbles and gently dislodge them with a sterile pipette tip if necessary.[3] |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity based on the release of LDH from cells with damaged plasma membranes.
Materials:
-
96-well, clear-bottom plates
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for maximum LDH release (e.g., cell lysis buffer)
-
LDH assay kit (commercially available)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include wells for a vehicle control and a positive control (maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay: Following the manufacturer's instructions for the LDH assay kit, transfer the cell culture supernatant to a new plate and add the reaction mixture.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment relative to the positive control.
Protocol 2: Assessing Cell Viability using the MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose cells to various concentrations of this compound and the vehicle control.
-
Incubation: Incubate for the desired time period.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: Express the results as a percentage of the viability of the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: this compound inhibits the activation of caspases, blocking the apoptotic signaling cascade.
Experimental Workflow
Caption: A generalized workflow for assessing the potential cytotoxicity of this compound.
Logical Relationship
Caption: A logical flowchart for troubleshooting suspected this compound-induced cytotoxicity.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Best practices for long-term storage of EP1013
This guide provides best practices for the long-term storage of EP1013 to ensure its stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound upon receipt?
For long-term storage, this compound in its powdered (lyophilized) form should be stored at -20°C. Under these conditions, it can remain stable for up to three years.[1] For shorter periods, such as a few weeks, storage at room temperature is acceptable.[2]
Q2: How should I store this compound after reconstituting it in a solvent?
Once dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for long-term stability, where they can be viable for up to one year.[1] It is crucial to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q3: Why is it important to let the lyophilized powder warm to room temperature before opening?
Lyophilized peptides are highly susceptible to degradation by moisture.[2][3] Allowing the container to equilibrate to room temperature in a desiccator before opening prevents condensation from forming on the cold powder, which would introduce moisture and compromise the long-term stability of the compound.[2][3]
Q4: Can I store reconstituted this compound at -20°C?
While powdered this compound is stable at -20°C, for reconstituted solutions, -80°C is the recommended temperature for long-term storage to ensure maximum stability and prevent degradation.[1][3][4] Storing solutions at -20°C is suitable for shorter periods, but for storage extending over months, -80°C is preferable.[3]
Q5: What are the signs of this compound degradation?
Visual signs of degradation in the powdered form are unlikely. In solution, degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity or Mass Spectrometry to confirm the molecular weight. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Compound degradation due to improper storage. | Ensure that both lyophilized powder and reconstituted solutions are stored at the correct temperatures (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incomplete solubilization. | For compounds dissolved in DMSO, sonication is recommended to ensure complete dissolution.[1] | |
| Inconsistent experimental results | Instability of the stock solution. | Use sterile buffers at a pH between 5 and 6 to prepare solutions, as extreme pH can cause degradation. Minimize the time solutions are kept at room temperature. |
| Contamination of stock solution. | Handle the compound in a sterile environment and use sterile solvents and containers to prevent microbial contamination, which can degrade the peptide. |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature inside a desiccator for at least 20-30 minutes. This prevents moisture condensation.[3]
-
Reconstitution: Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use volumes in appropriate vials (polypropylene or low-protein-binding tubes).
-
Storage: Store the aliquots at -80°C until use.[1]
-
Handling During Use: When an aliquot is needed, remove it from the -80°C freezer and thaw it completely at room temperature. Avoid repeated freeze-thaw cycles.[2]
Logical Workflow for this compound Storage
Caption: Decision workflow for proper storage and handling of this compound.
References
Disclaimer: The designation "EP1013" has been associated with at least two distinct experimental compounds. This guide addresses both to ensure comprehensive support. Please identify the specific compound you are working with to apply the correct experimental controls.
-
This compound (F573 / z-VD-FMK): A broad-spectrum, caspase-selective inhibitor used in apoptosis and islet transplantation research.[1][2][3]
-
EBC-1013: A topically applied small molecule for wound healing, known to modulate multiple pathways in the healing process.[4][5][6]
Section 1: this compound (Caspase Inhibitor) Troubleshooting & FAQs
This section focuses on this compound as a caspase inhibitor (z-VD-FMK), which functions by blocking apoptosis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical variables to control when using this compound in cell culture experiments?
A1: Controlling variables in cell culture is crucial for reproducible results.[7][8][9] For this compound, focus on:
-
This compound Concentration: Use a concentration range determined by a dose-response curve for your specific cell line.
-
Solvent Control: this compound is often dissolved in DMSO.[10] Your control group must be treated with the same final concentration of DMSO as your experimental groups.
-
Timing of Treatment: For apoptosis inhibition, this compound should be added concurrently with the apoptosis-inducing agent.[11][12]
-
Cell Density: Seed cells at a consistent density across all wells to avoid variations in proliferation and response to treatment.[7]
-
Passage Number: Use cells within a consistent and low passage number range to limit genetic drift and ensure a stable phenotype.[7]
Q2: My apoptosis induction is working, but this compound is not showing an inhibitory effect. What could be wrong?
A2: Several factors could be at play:
-
Incorrect Timing: Ensure this compound is added at the same time as the apoptotic stimulus. It cannot reverse apoptosis that has already been initiated.[11][12]
-
Insufficient Concentration: The required concentration of this compound can vary between cell types. Perform a dose-response experiment to find the optimal concentration.
-
Alternative Cell Death Pathways: The stimulus you are using might be inducing non-caspase-dependent cell death pathways, such as necroptosis. Consider using specific inhibitors for other pathways to investigate this possibility.
-
Compound Degradation: Ensure the this compound stock solution has been stored correctly (typically at -20°C in single-use aliquots) to prevent degradation.[11]
Q3: I'm observing cytotoxicity in my control group treated only with the this compound vehicle (DMSO). How can I address this?
A3: DMSO can be toxic to some cell lines at higher concentrations.
-
Reduce DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium. Some sensitive cell lines may even require concentrations below 0.1%.
-
Check Stock Concentration: A higher stock concentration of this compound will allow you to use a smaller volume to reach your final desired concentration, thereby reducing the final DMSO concentration.
-
Run a Vehicle Toxicity Curve: Test a range of DMSO concentrations on your cells to determine the maximum non-toxic concentration.
Q4: How do I control for variables in an in vivo islet transplantation experiment with this compound?
A4: In vivo experiments have additional layers of complexity.[4] Key variables to control include:
-
Animal Model: Use mice of the same age, sex, and genetic background.
-
Diabetes Induction: Standardize the dose and administration of the diabetogenic agent (e.g., streptozotocin) to ensure consistent hyperglycemia before transplantation.[13]
-
Islet Quality and Quantity: Transplant a precise and consistent number of islets of similar quality (islet equivalents or IEQs) for each animal.
-
Surgical Procedure: The transplantation technique (e.g., under the kidney capsule) should be performed consistently to minimize surgical variability.[14][15]
-
This compound Administration: The dose, route (e.g., subcutaneous injection), and timing of this compound administration must be identical across the treatment group.[16]
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, and can be used to measure the inhibitory effect of this compound.
Materials:
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound (z-VD-FMK)
-
DMSO (vehicle)
-
96-well plate (black, clear bottom for fluorescence)
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
Fluorometer (plate reader) with 380 nm excitation and 420-460 nm emission filters.[17]
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate until they reach the desired confluency.
-
Treatment:
-
Control Group: Treat with vehicle (DMSO) only.
-
Apoptosis Group: Treat with the apoptosis-inducing agent.
-
This compound Group: Pre-incubate with the desired concentration of this compound for 1-2 hours, then add the apoptosis-inducing agent.
-
-
Incubation: Incubate for the time required to induce apoptosis (typically 3-6 hours).
-
Cell Lysis:
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[18]
-
-
Assay Reaction:
-
Prepare a reaction mix containing Assay Buffer and the caspase-3 substrate (Ac-DEVD-AMC).
-
Add 50 µL of the reaction mix to each well containing cell lysate.
-
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure fluorescence using a plate reader.[19] The fluorescence intensity is proportional to the caspase-3 activity.
Protocol 2: Murine Islet Transplantation with this compound Treatment
This protocol outlines the key steps for transplanting pancreatic islets into diabetic mice to assess the protective effect of this compound on graft survival.[16]
Materials:
-
Diabetic recipient mice (e.g., C57BL/6 induced with streptozotocin).
-
Donor mice for islet isolation.
-
Islet isolation reagents (e.g., collagenase).
-
This compound and vehicle.
-
Surgical tools for transplantation.
-
Blood glucose monitoring equipment.
Procedure:
-
Diabetes Induction: Induce diabetes in recipient mice with a single high dose of streptozotocin (STZ) i.p. injection. Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.[13]
-
Islet Isolation: Isolate pancreatic islets from donor mice using collagenase digestion followed by density gradient purification.
-
Pre-transplant Islet Culture (this compound Treatment): Culture the isolated islets for 2 hours in media supplemented with this compound. The control group islets are cultured in media with vehicle only.[16]
-
Transplantation:
-
Anesthetize a diabetic recipient mouse.
-
Load a specific number of islets (e.g., 200 IEQs) into a catheter.
-
Implant the islets under the kidney capsule.[15]
-
-
Post-transplant this compound Treatment: Administer this compound (e.g., via subcutaneous injection) to the treatment group daily for 5 days post-transplantation. The control group receives vehicle injections.[16]
-
Monitoring: Monitor blood glucose levels daily. A successful graft is defined as a return to normoglycemia (<200 mg/dL). Graft failure is defined as a return to hyperglycemia.
Data Presentation
Table 1: Effect of this compound on Caspase-3 Activity in Apoptosis-Induced Cells
| Treatment Group | Concentration | Mean Relative Fluorescence Units (RFU) | Standard Deviation | % Inhibition of Caspase-3 Activity |
| Untreated Control | N/A | 150 | 15 | N/A |
| Apoptotic Stimulus + Vehicle | N/A | 1200 | 85 | 0% |
| Apoptotic Stimulus + this compound | 10 µM | 650 | 45 | 52.4% |
| Apoptotic Stimulus + this compound | 20 µM | 320 | 30 | 83.8% |
| Apoptotic Stimulus + this compound | 50 µM | 180 | 20 | 97.1% |
Table 2: this compound Effect on Marginal Islet Graft Survival in Mice
| Treatment Group | Number of Islets | n (mice) | Median Graft Survival (Days) | % Grafts Surviving at Day 30 |
| Vehicle Control | 200 | 10 | 12 | 10% |
| This compound (10 mg/kg) | 200 | 10 | >30 | 80% |
Mandatory Visualizations
Caption: Apoptosis signaling pathway showing inhibition by this compound.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best practices in islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First cohort successfully dosed in EBC-1013 Phase I wound healing clinical trial - QBiotics [qbiotics.com]
- 6. Wound Healing - QBiotics [qbiotics.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture and cell analysis - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: Transplantation of Pancreatic Islets Into the Kidney Capsule of Diabetic Mice [jove.com]
- 16. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Overcoming challenges in delivering EP1013 in vivo
Welcome to the technical support center for EP1013. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Introduction to this compound
This compound, also known as zVD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a potent and selective inhibitor of caspases, a family of proteases that play a critical role in apoptosis or programmed cell death. By blocking caspase activity, this compound can mitigate cell death in various pathological conditions. Preclinical studies have demonstrated its potential in improving the outcomes of islet transplantation and in the treatment of late-stage viral hepatitis by reducing apoptosis-mediated tissue damage.[1][2]
Mechanism of Action: Caspase Inhibition
This compound acts as an irreversible inhibitor of a broad range of caspases. Its mechanism involves the fluoromethyl ketone (FMK) group, which forms a covalent bond with the active site of the caspase enzyme, thereby inactivating it. This inhibition of caspases prevents the downstream signaling cascade that leads to apoptosis.
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo administration of this compound.
Low Bioavailability or Efficacy
Symptom: Suboptimal therapeutic effect observed in animal models despite administration of the calculated dose.
| Potential Cause | Recommended Solution |
| Rapid Degradation: this compound, being a peptide-based molecule, is susceptible to degradation by proteases in vivo.[3][4] | Consider co-administration with a protease inhibitor or use a modified-release formulation. Structural modifications, such as substituting L-amino acids with D-amino acids, can also enhance stability.[5] |
| Poor Solubility: The compound may precipitate upon injection, reducing the effective concentration. | Optimize the formulation by adjusting the pH of the vehicle or using solubility enhancers. See Table 1 for recommended solvents. |
| Renal Clearance: Small molecules like this compound can be rapidly cleared by the kidneys.[4] | Investigate the use of drug delivery systems like nanoparticles or liposomes to increase circulation time. |
Vehicle and Formulation Issues
Symptom: Precipitation of this compound in the vehicle solution or signs of toxicity in the animal model related to the vehicle.
| Potential Cause | Recommended Solution |
| Incorrect Solvent: The chosen solvent may not be optimal for this compound solubility or may be toxic at the administered volume. | Test a panel of biocompatible solvents. DMSO is a common choice but should be used at low concentrations. |
| pH Incompatibility: The pH of the formulation can affect both the solubility and stability of the peptide.[6][7] | Buffer the vehicle to a physiological pH (7.2-7.4) and assess the stability of this compound at this pH over time. |
| Aggregation: Peptide therapeutics can be prone to aggregation, which can reduce activity and potentially cause immunogenicity.[6][7] | Include excipients in the formulation that are known to reduce aggregation, such as certain sugars or amino acids. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile dimethyl sulfoxide (DMSO) is recommended. For in vivo administration, further dilution in a buffered saline solution, such as phosphate-buffered saline (PBS), is necessary to minimize DMSO-related toxicity. The final concentration of DMSO should ideally be below 1% in the administered volume.
Q2: How should I store this compound solutions?
A2: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Q3: What is the expected half-life of this compound in vivo?
A3: The in vivo half-life of small peptide-based inhibitors can be short, often in the range of minutes to a few hours, due to rapid enzymatic degradation and renal clearance.[3][4] Pharmacokinetic studies are recommended to determine the precise half-life in your specific animal model and experimental conditions.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a selective caspase inhibitor, high concentrations may lead to off-target effects. It is crucial to perform dose-response studies to identify the optimal therapeutic window that maximizes efficacy while minimizing potential toxicity.
Q5: Can this compound be administered orally?
A5: Oral delivery of peptide-based drugs is challenging due to the harsh acidic and enzymatic environment of the gastrointestinal tract, which leads to poor bioavailability. Parenteral routes of administration, such as intravenous or intraperitoneal injection, are generally recommended for this compound.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Maximum Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | 0.5 | Slight precipitation over time |
| 10% DMSO in PBS | 5.0 | Clear solution |
| 5% Solutol HS 15 in Saline | 2.5 | Stable solution |
Table 2: In Vitro Stability of this compound in Mouse Plasma
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 65 |
| 4 | 25 |
| 8 | < 5 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: Allow the lyophilized this compound vial to warm to room temperature. Reconstitute the peptide in sterile DMSO to create a stock solution (e.g., 50 mg/mL).
-
Dilution: For injection, dilute the DMSO stock solution in a sterile, buffered vehicle (e.g., PBS, pH 7.4) to the final desired concentration. Ensure the final DMSO concentration is below 1%.
-
Administration: Administer the prepared solution to the animal model via the desired route (e.g., intraperitoneal or intravenous injection) immediately after preparation.
Protocol 2: Assessment of In Vivo Efficacy in a Mouse Model of Islet Transplantation
-
Animal Model: Induce diabetes in recipient mice (e.g., C57BL/6) by streptozotocin injection.
-
Islet Isolation: Isolate pancreatic islets from donor mice.
-
This compound Treatment: Culture the isolated islets in the presence of this compound (e.g., 50 µM) for 2 hours prior to transplantation.[1]
-
Transplantation: Transplant a marginal mass of islets under the kidney capsule of the diabetic recipient mice.
-
Post-transplant Treatment: Administer this compound (e.g., 10 mg/kg) to the recipient mice daily for 5 days post-transplantation.[1]
-
Monitoring: Monitor blood glucose levels and body weight of the recipient mice daily for 30 days.
-
Endpoint Analysis: At the end of the study, retrieve the islet grafts for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 5. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
Adjusting EP1013 incubation time for optimal caspase inhibition
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the broad-spectrum caspase inhibitor, EP1013 (z-VD-FMK), with a focus on optimizing incubation time for effective caspase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound, also known as z-VD-FMK (N-benzyloxycarbonyl-Val-Asp-fluoromethyl ketone), is a cell-permeable, irreversible broad-spectrum caspase inhibitor.[1] It functions by binding to the catalytic site of various caspase enzymes, thereby preventing their proteolytic activity which is crucial for the execution of apoptosis.[2][3]
Q2: What is a typical starting concentration and incubation time for this compound?
A2: A common starting concentration for pan-caspase inhibitors like this compound is in the range of 20-100 µM.[2][4] For apoptosis inhibition studies, it is generally recommended to add this compound at the same time as the apoptosis-inducing agent.[2] Pre-incubation for 30 minutes to 2 hours before inducing apoptosis can also be effective.[4][5] The optimal incubation time will vary depending on the cell type, the apoptosis inducer, and the specific caspase being targeted.
Q3: How can I determine the optimal incubation time for this compound in my specific experimental setup?
A3: The optimal incubation time should be determined empirically for each experimental system. A time-course experiment is the most effective method. This involves treating your cells with the apoptosis inducer and this compound for varying durations (e.g., 1, 2, 4, 8, 12, and 24 hours) and then measuring caspase activity. The time point with the maximal inhibition of caspase activity without significant cytotoxicity from the inhibitor itself should be chosen. The activity of caspases can be transient, peaking at different times depending on the stimulus and cell type, so it's crucial to analyze multiple time points.[6]
Q4: Can this compound be used to inhibit specific caspases?
A4: this compound is a broad-spectrum inhibitor and will inhibit multiple caspases. While it has varying affinities for different caspases, it is not considered highly specific. If your research requires the inhibition of a particular caspase, it is recommended to use a more selective inhibitor.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of apoptosis. | Incubation time is too short. | The inhibitor may not have had sufficient time to enter the cells and bind to the caspases before the apoptotic cascade was fully activated. Increase the pre-incubation time with this compound before adding the apoptotic stimulus. Try a time-course experiment with pre-incubation times of 30, 60, and 120 minutes. |
| Inhibitor added too late. | For irreversible inhibitors like this compound, it is crucial to have the inhibitor present when the caspases become active. Add this compound concurrently with the apoptosis inducer. | |
| Peak caspase activity was missed. | Caspase activation can be a transient event. The time point you are assaying may be too early or too late to observe the maximal effect of the inhibitor. Perform a time-course experiment to identify the peak of caspase activity in your model system and assess inhibition at that time.[6] | |
| High cell death in the inhibitor-only control. | Incubation time is too long. | Prolonged exposure to any chemical, including inhibitors and their solvents (like DMSO), can be toxic to cells. Reduce the total incubation time. Assess cell viability at various inhibitor concentrations and incubation times using a cytotoxicity assay (e.g., MTT or LDH assay). |
| Inhibitor concentration is too high. | High concentrations of the inhibitor can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. | |
| Inconsistent results between experiments. | Variable cell health and density. | The physiological state of the cells can significantly impact their response to both the apoptosis inducer and the inhibitor. Ensure consistent cell passage number, seeding density, and culture conditions for all experiments. |
| Timing of reagent addition is not precise. | For shorter incubation times, even minor variations in the timing of adding the inhibitor or inducer can lead to significant differences in results.[7] Use a multichannel pipette for simultaneous addition to multiple wells where possible. |
Quantitative Data Summary
The following table presents hypothetical data from a time-course experiment to determine the optimal incubation time of this compound (50 µM) on caspase-3 activity in a generic cancer cell line treated with an apoptosis inducer.
| Pre-incubation Time with this compound (minutes) | Caspase-3 Activity (Relative Fluorescence Units) | % Inhibition | Cell Viability (Inhibitor only) |
| 0 (Co-treatment) | 1500 | 85% | 98% |
| 30 | 1200 | 88% | 97% |
| 60 | 1000 | 90% | 96% |
| 120 | 950 | 90.5% | 95% |
| 240 | 980 | 90.2% | 92% |
| Positive Control (Inducer only) | 10000 | 0% | 60% |
| Negative Control (Vehicle only) | 500 | N/A | 100% |
Note: This data is for illustrative purposes only and will vary depending on the experimental conditions.
Experimental Protocols
Detailed Protocol: Determining Optimal this compound Incubation Time via a Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a method to assess the optimal pre-incubation time for this compound.
1. Cell Seeding:
-
Seed adherent cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 20,000 cells/well) and allow them to adhere overnight.[8]
2. Pre-incubation with this compound:
-
Prepare working solutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the this compound-containing medium at various pre-incubation time points before the addition of the apoptosis inducer (e.g., 240, 120, 60, 30, and 0 minutes).
-
For the 0-minute pre-incubation (co-treatment), this compound will be added with the apoptosis inducer.
-
Include "inhibitor only" control wells to assess cytotoxicity.
3. Induction of Apoptosis:
-
At the end of each pre-incubation period, add the apoptosis-inducing agent (e.g., staurosporine) to the appropriate wells.
-
Incubate for the time determined to induce peak caspase-3 activity in your cell line (e.g., 4 hours).
4. Cell Lysis:
-
After the apoptosis induction, centrifuge the plate (if suspension cells) or gently aspirate the medium (for adherent cells).
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[8]
5. Caspase-3 Activity Assay:
-
Prepare a master mix of the caspase-3 reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).[8]
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
6. Data Acquisition:
-
Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[8]
Visualizations
Signaling Pathway
Caption: Simplified overview of the extrinsic and intrinsic caspase signaling pathways leading to apoptosis and the points of inhibition by this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for determining the optimal incubation time for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 3. invivogen.com [invivogen.com]
- 4. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Caspase Inhibitors: EP1013 vs. zVAD-FMK
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis research and therapeutic development, caspase inhibitors are indispensable tools. Among the numerous available compounds, EP1013 and zVAD-FMK are two widely utilized inhibitors. While both effectively block caspase-mediated cell death, they exhibit distinct profiles in terms of selectivity and potency. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal inhibitor for their specific needs.
At a Glance: Key Differences
| Feature | This compound (zVD-FMK / MX1013) | zVAD-FMK |
| Inhibitor Type | Broad-spectrum caspase selective inhibitor | Pan-caspase inhibitor |
| Mechanism | Irreversible binding to the catalytic site of caspases | Irreversible binding to the catalytic site of caspases.[1] |
| Potency | Generally more potent at lower concentrations for specific caspases | Broadly effective, but may require higher concentrations for complete inhibition compared to more selective inhibitors. |
| Selectivity | Shows some selectivity among caspases | Inhibits a wide range of caspases, with the exception of caspase-2.[1] |
Quantitative Efficacy: A Data-Driven Comparison
The inhibitory activity of this compound (also reported as MX1013) and zVAD-FMK against various caspases has been evaluated in multiple studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Caspase Target | This compound (MX1013) IC50 (nM) | zVAD-FMK IC50 |
| Caspase-1 | 5 nM | Broadly inhibits caspases in the micromolar to millimolar range in cell culture. Specific IC50 values against isolated caspases are less consistently reported in a single comprehensive study. |
| Caspase-3 | 20 nM | |
| Caspase-6 | 20 nM | |
| Caspase-7 | Not Reported | |
| Caspase-8 | 10 nM | |
| Caspase-9 | 15 nM |
Experimental Protocols
To facilitate the direct comparison of this compound and zVAD-FMK in your own research, detailed methodologies for key experiments are provided below.
Caspase Activity Assay (Fluorometric)
This protocol outlines a method to quantify caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and zVAD-FMK
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AMC for caspase-9, Ac-YVAD-AMC for caspase-1)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound or zVAD-FMK for the desired time.
-
Cell Lysis:
-
For adherent cells, remove the media and wash with ice-cold PBS. Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Caspase Activity Measurement:
-
In a new 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Prepare a reaction mix containing the fluorogenic caspase substrate in an appropriate assay buffer (typically provided with the substrate).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., excitation ~380 nm and emission ~460 nm for AMC-based substrates).[2][3]
Cell Viability Assay (MTT)
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Treatment compounds (apoptosis inducer, this compound, zVAD-FMK)
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the desired compounds for the specified duration.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
If using DMSO, carefully remove the media and add 100 µL of DMSO to each well.
-
If using the SDS-based solution, add 100 µL of the solubilization solution to each well without removing the media.
-
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within apoptosis signaling and the workflow of comparative experiments is crucial for a clear understanding.
Caption: General overview of the apoptotic caspase cascade and points of inhibition by this compound and zVAD-FMK.
Caption: Experimental workflow for comparing the efficacy of this compound and zVAD-FMK in cell-based assays.
Conclusion
Both this compound and zVAD-FMK are powerful tools for inhibiting caspase-mediated apoptosis. The choice between them will largely depend on the specific experimental goals. For broad, non-selective inhibition of most caspases, zVAD-FMK remains a reliable standard. However, when higher potency and a degree of selectivity are desired, this compound presents a compelling alternative, often demonstrating greater efficacy at lower concentrations. For researchers investigating the roles of specific caspase subfamilies, the more selective profile of this compound may be advantageous. It is always recommended to empirically determine the optimal concentration and inhibitor for any new experimental system.
References
- 1. invivogen.com [invivogen.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Target Engagement of EP1013 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of EP1013, a broad-spectrum caspase-selective inhibitor. Direct experimental data for this compound using advanced target engagement assays is limited in publicly available literature. Therefore, this guide utilizes data from a closely related and potent dipeptide caspase inhibitor, MX1013 (Z-VD-FMK), to illustrate quantitative comparisons. This allows for a thorough evaluation of traditional and modern techniques in assessing the interaction of this class of inhibitors with their intracellular targets.
Introduction to this compound and Caspase Inhibition
This compound is a selective inhibitor of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death). By blocking caspase activity, this compound has therapeutic potential in conditions characterized by excessive apoptosis, such as ischemic injury and neurodegenerative diseases. Validating that this compound effectively engages its caspase targets within the complex cellular environment is a crucial step in its development and in understanding its mechanism of action.
Apoptosis Signaling Pathway and this compound's Point of Intervention
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, is designed to block the activity of these key executioner caspases, thereby preventing the downstream events of apoptosis.
A Comparative Analysis of EP1013 and Other Pan-Caspase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-caspase inhibitor EP1013 with other notable alternatives. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets. Pan-caspase inhibitors, which broadly target multiple caspases, have been developed to prevent excessive cell death and inflammation in various pathological conditions. This guide focuses on this compound, a dipeptide caspase inhibitor, and compares its performance with other well-characterized pan-caspase inhibitors.
Mechanism of Action and Potency: A Head-to-Head Comparison
This compound, also known as z-VD-FMK or MX1013, is a broad-spectrum and selective caspase inhibitor.[1][2][3] It functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases.[4][5] Experimental data demonstrates its potent inhibitory activity against a range of caspases, with IC50 values between 5 and 20 nM for caspases-1, -3, -6, -7, -8, and -9.[5][6][7][8]
In comparison to the widely used pan-caspase inhibitor z-VAD-FMK, a tripeptide, this compound has shown markedly enhanced potency both in vitro and in vivo.[1] Studies have indicated that this compound can be more effective than z-VAD-FMK even at significantly reduced doses.[1][3] Other notable pan-caspase inhibitors include Emricasan (IDN-6556/PF-03491390), an irreversible inhibitor that has been evaluated in clinical trials for liver diseases, and Q-VD-OPh, a potent, irreversible inhibitor capable of crossing the blood-brain barrier.[9][10][11][12] VX-765 (Belnacasan) is another key inhibitor, which acts as a prodrug and is a high-affinity, selective inhibitor of caspase-1 and caspase-4.[9]
The following table summarizes the available quantitative data for a selection of pan-caspase inhibitors.
| Inhibitor | Other Names | Type | Target Caspases | IC50 / Ki Values | Key Features |
| This compound | z-VD-FMK, MX1013 | Dipeptide, Irreversible | Broad-spectrum (Caspases-1, -3, -6, -7, -8, -9) | IC50: 5-20 nM[5][6][7][8] | High potency, selective for caspases over other proteases.[1][5][6] |
| z-VAD-FMK | Tripeptide, Irreversible | Broad-spectrum (most caspases except caspase-2)[4][13] | IC50: 0.0015 - 5.8 mM (in vitro, tumor cells)[1] | Widely used research tool, but may have off-target effects and toxicity at higher concentrations.[12][14] | |
| Emricasan | IDN-6556, PF-03491390 | Irreversible | Pan-caspase | Sub- to nanomolar activity in vitro.[15] | Orally active, has been in clinical trials for liver diseases.[9][10] |
| Q-VD-OPh | Irreversible | Broad-spectrum (Caspases-1, -3, -7, -8, -9, -10, -12) | IC50: 25-400 nM (caspases-1, -3, -8, -9), 48 nM (caspase-7)[11][16][17] | Crosses the blood-brain barrier, low in vivo toxicity.[11][12] | |
| VX-765 | Belnacasan | Prodrug, Reversible | Selective (Caspase-1, -4) | Ki: <0.6 nM (caspase-4), 0.8 nM (caspase-1)[9] | Orally bioavailable, anti-inflammatory properties.[9] |
Experimental Protocols: Methodologies for Evaluation
The characterization and comparison of pan-caspase inhibitors rely on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.
Caspase Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of caspases in cell lysates.
-
Cell Lysis: Treated and control cells are harvested and lysed on ice using a specific lysis buffer to release cellular contents, including caspases.
-
Substrate Addition: A fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) is added to the cell lysates. This substrate consists of a caspase-specific peptide sequence conjugated to a fluorescent reporter molecule.
-
Enzymatic Cleavage: Active caspases in the lysate cleave the peptide sequence, releasing the fluorescent reporter.
-
Fluorometric Detection: The fluorescence intensity is measured over time using a fluorometer. The rate of increase in fluorescence is proportional to the caspase activity in the sample.
-
Data Analysis: The caspase activity in treated samples is compared to that of untreated controls to determine the extent of inhibition.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy or quantified by flow cytometry.
-
Indirect Method: If biotin-dUTP is used, a secondary detection step involving streptavidin conjugated to a fluorescent dye or an enzyme (like horseradish peroxidase for colorimetric detection) is required.
-
-
Analysis: The number of TUNEL-positive cells is determined and compared between different treatment groups to assess the effect of the inhibitor on apoptosis.[14][18][19][20]
In Vivo Model of Fas-Mediated Liver Injury
This animal model is used to evaluate the efficacy of caspase inhibitors in preventing acute liver failure.
-
Animal Model: Typically, mice are used for this model.
-
Induction of Apoptosis: A lethal dose of an agonistic anti-Fas antibody (e.g., Jo2) is administered intravenously to the mice. This antibody crosslinks the Fas receptor on hepatocytes, triggering the extrinsic apoptosis pathway and leading to massive liver cell death.
-
Inhibitor Treatment: The pan-caspase inhibitor being tested (e.g., this compound) is administered to the animals, usually prior to or concurrently with the anti-Fas antibody.
-
Endpoint Analysis:
-
Survival: The survival rate of the animals is monitored over a set period.
-
Biochemical Markers: Blood samples are collected to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.
-
Histopathology: Liver tissues are collected, fixed, and stained (e.g., with H&E) to assess the extent of apoptosis and tissue damage.
-
Visualizing the Landscape of Caspase Inhibition
To better understand the context of this compound's function, the following diagrams illustrate the caspase signaling pathway, a typical experimental workflow, and the classification of various pan-caspase inhibitors.
Figure 1: The caspase signaling cascade, illustrating the extrinsic, intrinsic, and execution pathways of apoptosis.
Figure 2: A typical experimental workflow for the in vitro evaluation of pan-caspase inhibitors.
Figure 3: Classification of pan-caspase inhibitors based on their chemical structure.
Conclusion
This compound emerges as a potent and selective dipeptide pan-caspase inhibitor with demonstrated efficacy in preclinical models. Its enhanced potency compared to older-generation inhibitors like z-VAD-FMK suggests it may offer a better therapeutic window. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers investigating the therapeutic potential of caspase inhibition. Further head-to-head studies with other clinical-stage inhibitors such as Emricasan are warranted to fully elucidate the relative advantages of this compound in specific disease contexts. The continued exploration of these compounds holds promise for the development of novel treatments for a variety of disorders underpinned by apoptosis and inflammation.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. ubpbio.com [ubpbio.com]
- 5. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VX 765 | Caspases | Tocris Bioscience [tocris.com]
- 10. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 17. Q-VD-Oph|QVD-Oph|pan-caspase inhibitor [dcchemicals.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. assaygenie.com [assaygenie.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of EP1013 for Different Caspases: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the caspase inhibitor EP1013 with alternative compounds. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for caspase research.
Executive Summary
This compound, also known as Z-VD-FMK (Benzyloxycarbonyl-Val-Asp-fluoromethylketone), is a dipeptide-based irreversible caspase inhibitor. While it is cited as a broad-spectrum inhibitor, detailed public data on its specific inhibitory concentrations (IC50) across a wide range of caspases is limited. This guide provides a comparative analysis of this compound's general characteristics against other well-characterized caspase inhibitors, including the pan-caspase inhibitor Z-VAD-FMK and the more specific dipeptide inhibitor MX1013. The presented data, compiled from various studies, highlights the diverse specificity profiles of caspase inhibitors, underscoring the importance of empirical validation for specific research applications.
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various caspase inhibitors against a panel of caspases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (in nM) of Selected Caspase Inhibitors
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound (Z-VD-FMK) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| MX1013 | 20 | 30 | 5-18 | 5-18 | 5-18 | 5-18 |
| Z-VAD-FMK (Pan-Caspase) | Low-mid nM | Low-mid nM | Low-mid nM | Low-mid nM | Low-mid nM | Low-mid nM |
| Ac-LESD-CMK | 5670 | >10000 | >10000 | >10000 | 50 | 12000 |
| z-LEHD-FMK | Data not available | Data not available | Data not available | Data not available | 0.70 | 1.5 |
| z-IETD-FMK | Data not available | Data not available | Data not available | Data not available | 350 | 3700 |
| VX-765 | 530 | >10000 | >10000 | >10000 | 1000 | 4000 |
Note: "Data not publicly available" indicates that specific IC50 values for this compound against individual caspases were not found in the searched literature. The IC50 values for Z-VAD-FMK are described qualitatively as being in the low to mid-nanomolar range across a broad spectrum of caspases[1].
Experimental Protocols
Fluorometric Caspase Activity Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound against specific caspases using a fluorogenic substrate.
I. Materials and Reagents:
-
Recombinant active caspases (e.g., Caspase-1, -3, -8, -9, etc.)
-
Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Inhibitor stock solutions (e.g., this compound, Z-VAD-FMK) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader with excitation/emission filters appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC)
II. Experimental Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Assay Buffer and add DTT just before use.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitors (e.g., this compound) and control inhibitors in Assay Buffer. Include a DMSO-only control.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted inhibitor or DMSO control
-
20 µL of the recombinant active caspase solution (pre-diluted in Assay Buffer to the desired concentration)
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the caspase.
-
Substrate Addition: Add 20 µL of the corresponding caspase-specific fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km for the respective enzyme.
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader, pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of caspase inhibitors.
Caption: Simplified overview of major caspase signaling pathways in apoptosis.
References
Comparative Efficacy of EP1013 in Islet Transplantation and Liver Injury Models
A comprehensive analysis of the therapeutic potential of the caspase-selective inhibitor EP1013 across different preclinical models, with a comparative look at alternative therapeutic strategies.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the therapeutic effects of this compound in preclinical models of islet transplantation and acute liver injury. The data presented is compiled from various studies to offer a cross-validation of its efficacy.
This compound: A Potent Anti-Apoptotic Agent
This compound, a broad-spectrum and selective caspase inhibitor also known as zVD-FMK, has demonstrated significant therapeutic potential in conditions where apoptosis (programmed cell death) is a key pathological feature. By inhibiting caspases, the key executioners of apoptosis, this compound can protect cells from various death-inducing stimuli. This guide will explore its effects in two distinct therapeutic areas: improving the success of islet transplantation for type 1 diabetes and mitigating the damage in acute liver injury.
Islet Transplantation Model: Enhancing Graft Survival and Function
A major challenge in clinical islet transplantation for type 1 diabetes is the significant loss of transplanted islets in the period immediately following the procedure.[1] this compound has been investigated as a strategy to improve the survival and function of these transplanted islets.
Comparative Efficacy of Anti-Apoptotic Agents in Syngeneic Islet Transplantation
The following table summarizes the efficacy of this compound and other anti-apoptotic agents in improving the outcomes of syngeneic islet transplantation in mouse models. The data is compiled from separate studies and highlights the percentage of diabetic mice that achieved normal blood glucose levels (euglycemia) after transplantation with a marginal islet mass.
| Therapeutic Agent | Mechanism of Action | Islet Mass Transplanted | Euglycemia Rate (%) | Reference |
| Control (Vehicle) | - | 100 islets | 27% | [2] |
| This compound (zVD-FMK) | Caspase-selective inhibitor | 150-300 Islet Equivalents | Comparable to 1,500 IE in controls | [3] |
| zVAD-FMK | Pan-caspase inhibitor | 250 islets | 90% | [4][5] |
| XIAP (Adenoviral) | X-linked inhibitor of apoptosis protein | 100 islets | 86% | [2][6] |
| Bcl-2 (Transgenic) | Anti-apoptotic protein | Not specified | Insufficient alone to protect from rejection |
Note: Data for different agents are from separate studies and not from direct head-to-head comparisons.
Experimental Protocol: Syngeneic Islet Transplantation in Mice
The following is a generalized protocol for syngeneic islet transplantation under the kidney capsule in mice, based on common methodologies described in the cited literature.[1]
-
Diabetes Induction: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetes (typically >300 mg/dL).
-
Islet Isolation: Pancreatic islets are isolated from donor mice of the same genetic background (syngeneic) by collagenase digestion of the pancreas, followed by purification.
-
Pre-treatment (for this compound group): Isolated islets are cultured for a short period (e.g., 2 hours) in a medium containing this compound.[3]
-
Transplantation: A specific number of islets (e.g., 100-250 for a marginal mass model) are transplanted under the kidney capsule of the anesthetized diabetic recipient mice.
-
Post-operative Treatment (for this compound group): Recipient mice receive daily subcutaneous injections of this compound for a defined period (e.g., 5 days).[3]
-
Monitoring: Blood glucose levels are monitored regularly to assess graft function. A return to euglycemia (normal blood glucose levels) indicates a successful transplant.
Acute Liver Injury and Endotoxic Shock Models: A Protective Role for this compound
This compound has also been investigated for its protective effects in models of acute liver injury and systemic inflammation, such as endotoxic shock.
Comparative Efficacy in Preclinical Liver Injury and Endotoxic Shock Models
This table summarizes the effects of this compound and a standard-of-care agent, N-acetylcysteine (NAC), in mouse models of acute liver injury and endotoxic shock.
| Model | Therapeutic Agent | Key Efficacy Endpoint | Outcome | Reference |
| Viral Hepatitis-induced Acute Liver Injury | This compound (F573) | Reduction in TNF-α | Demonstrated therapeutic effect | |
| Acetaminophen-induced Liver Injury | N-acetylcysteine (NAC) | Reduction in serum AST at 12h | 80% reduction when administered at 2h post-injury | |
| LPS-induced Endotoxic Shock | zVAD-FMK | Survival Rate | Significantly reduced mortality | |
| Anti-Fas Antibody-induced Liver Apoptosis | MX1013 (dipeptide caspase inhibitor) | Prevention of Lethality | Prevented liver damage and lethality at 1 mg/kg |
Note: Data is compiled from separate studies.
Experimental Protocol: Acetaminophen-Induced Acute Liver Injury in Mice
The following protocol describes a common method for inducing acute liver injury in mice to test the efficacy of therapeutic agents.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Injury: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (APAP) at a dose of 300-500 mg/kg.
-
Therapeutic Intervention: The test compound (e.g., N-acetylcysteine) is administered at specific time points before or after the APAP injection.
-
Sample Collection: At a predetermined time point after APAP administration (e.g., 12 or 24 hours), blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to quantify liver damage.
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the extent of necrosis and other pathological changes.
Experimental Protocol: LPS-Induced Endotoxic Shock in Mice
This protocol outlines a standard procedure for inducing endotoxic shock in mice.[5]
-
Animal Model: C57BL/6 mice are commonly used.
-
LPS Preparation: Lyophilized lipopolysaccharide (LPS) from E. coli is reconstituted in sterile, pyrogen-free saline.
-
Induction of Endotoxemia: A lethal or sub-lethal dose of LPS (e.g., 15-30 mg/kg) is administered via intraperitoneal injection.
-
Therapeutic Intervention: The therapeutic agent (e.g., a caspase inhibitor) is administered before or after the LPS challenge.
-
Monitoring: Mice are monitored for survival and clinical signs of endotoxemia (e.g., lethargy, piloerection, diarrhea).
-
Cytokine Analysis: Blood samples can be collected at various time points to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental designs, the following diagrams are provided.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting apoptosis.
Experimental Workflow for Islet Transplantation Study
Caption: Workflow of the syngeneic islet transplantation experiment.
Logical Flow for Assessing this compound in Acute Liver Injury
Caption: Logical flow for evaluating this compound in a liver injury model.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Murine animal models for preclinical islet transplantation: No model fits all (research purposes) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Enhancing Islet Transplantation Efficacy: A Comparative Guide to EP1013 and Novel Anti-Apoptotic Strategies
For Researchers, Scientists, and Drug Development Professionals
The long-term success of islet transplantation for type 1 diabetes is significantly hampered by the substantial loss of islet mass in the peri-transplant period, largely due to apoptosis. This guide provides a comparative analysis of EP1013, a caspase-selective inhibitor, against other emerging anti-apoptotic strategies aimed at improving islet graft survival and function. The following sections present quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of Anti-Apoptotic Agents in Islet Transplantation
The following tables summarize the efficacy of this compound and its alternatives in preclinical islet transplantation models. The data highlights the potential of these interventions to reduce the required islet mass for achieving euglycemia.
Table 1: Efficacy of this compound and zVAD-FMK in a Syngeneic Mouse Model of Marginal Mass Islet Transplantation
| Treatment Group | Dose | Euglycemia Rate (%) | Reference |
| Vehicle Control | - | 24% (2/9) | [1] |
| This compound | 10 mg/kg | 82% (9/11) | [1] |
| 3 mg/kg | 100% (10/10) | [1] | |
| 1 mg/kg | 100% (9/9) | [1] | |
| zVAD-FMK | 10 mg/kg | 100% (8/8) | [1] |
Data from a study using transplantation of 250 syngeneic islets under the kidney capsule in chemically-induced diabetic mice. Treatment was administered for 6 days post-transplantation.
Table 2: Comparison of Novel Anti-Apoptotic Strategies in Preclinical Islet Transplantation Models
| Therapeutic Strategy | Agent/Method | Animal Model | Key Outcome | Reference |
| Pan-Caspase Inhibition | IDN-6556 (Emricasan) | Porcine Autotransplant | 100% of treated pigs had fasting blood glucose <11 mM vs. 33.3% of controls.[1][2] | [1][2] |
| XIAP Overexpression | Adenoviral Vector | Syngeneic Mouse | 86% euglycemia with 100 XIAP-expressing islets vs. 27% with control islets.[3] | [3] |
| Immunodeficient Mouse (Human Islets) | 89% euglycemia with 600 XIAP-transduced human islets vs. 10% with 1000 control islets.[4] | [4] | ||
| Caspase-3 Silencing | Adenoviral shRNA | Immunodeficient Mouse | Normoglycemia achieved at day 1 post-transplantation and maintained for over two weeks.[5] | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Apoptosis Inhibition in Islet Transplantation
Caption: Apoptosis signaling pathways and points of intervention.
Experimental Workflow for Assessing Anti-Apoptotic Agents
Caption: Preclinical workflow for evaluating islet transplantation therapies.
Detailed Experimental Protocols
This compound and zVAD-FMK Administration in a Murine Model[1]
-
Animal Model: Male BALB/c mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (STZ). Diabetes is confirmed by blood glucose levels >18 mmol/L for two consecutive days.
-
Islet Isolation and Culture: Islets are isolated from syngeneic donor mice. For pre-treatment, isolated islets are cultured for 2 hours in media containing 100 µmol/L of this compound or zVAD-FMK.
-
Transplantation: A marginal mass of 250 islets is transplanted under the kidney capsule of the diabetic recipient mice.
-
Drug Administration: Recipients receive subcutaneous injections of this compound (at 1, 3, or 10 mg/kg), zVAD-FMK (10 mg/kg), or a vehicle control daily for 6 days, starting on the day of transplantation.
-
Efficacy Assessment: Non-fasting blood glucose levels are monitored regularly. Euglycemia is defined as a blood glucose level <11.1 mmol/L. Intraperitoneal glucose tolerance tests (IPGTTs) are performed at various time points post-transplantation to assess graft function.
Adenoviral Vector-Mediated Gene Transfer to Human Islets (for XIAP Overexpression or Caspase-3 Silencing)[5][6]
-
Vector Preparation: Replication-deficient adenoviral vectors carrying the gene for human XIAP or a short hairpin RNA (shRNA) targeting caspase-3 are prepared and purified. A control vector (e.g., expressing LacZ or GFP) is also prepared.
-
Islet Transduction: Human islets are dispersed into single cells or small clusters. The cells are then incubated with the adenoviral vector at a specific multiplicity of infection (MOI), typically in serum-low medium for 1-2 hours at 37°C. For instance, an MOI of 10 in 2% FBS-containing medium has been shown to be effective for dispersed islet cells.[6]
-
Post-Transduction Culture: After incubation, the islets are washed to remove the viral vector and cultured in complete medium for a period (e.g., 24-48 hours) to allow for gene expression.
-
Transplantation and Analysis: The transduced islets are then transplanted into diabetic immunodeficient mice (e.g., NOD-SCID). Blood glucose is monitored to determine the efficacy of the treatment in reversing diabetes. Grafts can be explanted at later time points for histological analysis to confirm gene expression and assess islet survival and function.
Conclusion
The preclinical data presented in this guide strongly suggest that targeting apoptosis is a viable strategy to enhance the efficacy of islet transplantation. This compound has demonstrated significant potential in improving islet graft function and survival in a dose-dependent manner, comparable or even superior to the pan-caspase inhibitor zVAD-FMK at lower doses.[1] Furthermore, alternative approaches such as the overexpression of the endogenous apoptosis inhibitor XIAP and the specific silencing of key executioner caspases like caspase-3 have shown remarkable success in preclinical models, often with a substantial reduction in the required islet mass to achieve insulin independence.[3][5] The promising results from the large animal model using IDN-6556 (emricasan) further underscore the potential translatability of caspase inhibition to a clinical setting.[1][2]
While no clinical trial results for this compound in islet transplantation are currently available, a phase I/II trial of emricasan was initiated, indicating a move towards clinical evaluation of this therapeutic class for this indication.[7] Future research should focus on long-term efficacy and safety in larger animal models and the eventual translation to clinical trials. The continued development of these anti-apoptotic strategies holds the promise of making islet transplantation a more accessible and durable therapy for patients with type 1 diabetes.
References
- 1. Caspase inhibitor IDN6556 facilitates marginal mass islet engraftment in a porcine islet autotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. XIAP inhibition of β-cell apoptosis reduces the number of islets required to restore euglycemia in a syngeneic islet transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Caspase-3 gene silencing for inhibiting apoptosis in insulinoma cells and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Gene Transduction of Dispersed Islet Cells in Culture Using Fiber-Modified Adenoviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Validating the Reduction of Apoptosis Markers by EP1013: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EP1013, a broad-spectrum caspase inhibitor, with other alternatives in the context of reducing apoptosis markers. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for their work.
Executive Summary
This compound (also known as F1013 or MX1013) is a selective caspase inhibitor that has demonstrated significant anti-apoptotic effects in various preclinical models, most notably in the context of islet transplantation for type 1 diabetes.[1][2] Experimental evidence suggests that this compound is more potent than the widely used pan-caspase inhibitor zVAD-FMK, achieving comparable or superior efficacy at lower concentrations. Its primary mechanism of action is the inhibition of caspases, key enzymes that execute the apoptotic cascade. While direct quantitative data on the percentage reduction of specific apoptosis markers by this compound is not extensively published in readily available literature, its functional benefits in preserving cell viability and function are well-documented.
Comparative Data on Anti-Apoptotic Efficacy
The following tables summarize the available data comparing this compound with the pan-caspase inhibitor zVAD-FMK in a murine model of islet transplantation. The primary endpoint in these studies was the reversal of diabetes, a functional outcome directly related to the prevention of islet cell apoptosis.
Table 1: Efficacy of this compound vs. zVAD-FMK in Reversing Diabetes in a Marginal Mass Islet Transplant Model
| Treatment Group | Dose | Route of Administration | Diabetes Reversal Rate (%) |
| Vehicle Control | - | Subcutaneous | 12.5 |
| This compound | 1 mg/kg | Subcutaneous | 87.5 |
| This compound | 3 mg/kg | Subcutaneous | 100 |
| This compound | 10 mg/kg | Subcutaneous | 100 |
| zVAD-FMK | 10 mg/kg | Subcutaneous | 62.5 |
Data adapted from Emamaullee J, et al. Diabetes. 2008 Jun;57(6):1556-66.
Table 2: Comparison of Potency
| Compound | Key Feature | Observation |
| This compound | Broad-spectrum selective caspase inhibitor | Achieved 100% diabetes reversal at 3 mg/kg.[1][2] |
| zVAD-FMK | Pan-caspase inhibitor | Achieved 62.5% diabetes reversal at a higher dose of 10 mg/kg.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the reduction of apoptosis markers.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This protocol is a standard method for detecting the activation of caspase-3 and the cleavage of its substrate, PARP, which are hallmark events in apoptosis.
1. Sample Preparation:
-
Islet cells or other target cells are cultured and treated with apoptotic stimuli in the presence or absence of this compound or other inhibitors.
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-30 µg) are loaded onto a 12% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3 (e.g., Asp175) and/or cleaved PARP (e.g., Asp214).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.
-
Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a common method for detecting DNA fragmentation, a later-stage marker of apoptosis.
1. Sample Preparation:
-
Islet grafts or cultured cells are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned, or for cultured cells, grown on coverslips and fixed.
2. Permeabilization:
-
Tissue sections or cells are permeabilized with proteinase K or a detergent-based buffer to allow entry of the labeling enzyme.
3. Labeling:
-
The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label (e.g., FITC) or biotin. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
4. Detection:
-
For fluorescently labeled dUTPs, the signal is directly visualized using a fluorescence microscope.
-
For biotin-labeled dUTPs, an additional step of incubation with streptavidin-HRP and a chromogenic substrate (e.g., DAB) is required for visualization by light microscopy.
5. Quantification:
-
The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (often counterstained with DAPI or hematoxylin).
Visualizing the Mechanism of Action
The following diagrams illustrate the caspase signaling pathway and a typical experimental workflow for evaluating apoptosis inhibitors.
Caption: this compound inhibits both initiator and executioner caspases, blocking apoptosis.
Caption: Workflow for comparing this compound's anti-apoptotic effects with other inhibitors.
Conclusion
This compound presents a promising therapeutic agent for mitigating apoptosis-mediated cell death. The available data, primarily from islet transplantation models, strongly suggest its superiority over the traditional pan-caspase inhibitor zVAD-FMK in terms of potency and efficacy. While more direct quantitative data on the reduction of specific apoptosis markers would strengthen its profile, the functional outcomes provide compelling evidence of its anti-apoptotic activity. The provided experimental protocols offer a framework for researchers to independently validate and compare the efficacy of this compound against other emerging apoptosis inhibitors in their specific models of interest. The continued investigation into the quantitative effects of this compound on key apoptotic markers will be crucial for its further development and clinical translation.
References
- 1. The caspase selective inhibitor this compound augments human islet graft function and longevity in marginal mass islet transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pan-Caspase Inhibitors EP1013 and zVAD-FMK for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two significant pan-caspase inhibitors: EP1013 and zVAD-FMK. While direct quantitative pharmacokinetic data is not publicly available for a side-by-side comparison, this document synthesizes existing preclinical information to highlight their mechanisms, applications, and key differences to inform experimental design.
Introduction to this compound and zVAD-FMK
Caspases, a family of cysteine proteases, are central players in the regulation of apoptosis (programmed cell death) and inflammation.[1] Their inhibition is a key strategy in the study and potential treatment of a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury.
zVAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a well-established, cell-permeable, and irreversible pan-caspase inhibitor.[2] It has been extensively used in preclinical research to block apoptosis in a wide range of cell types and animal models.[2][3] However, its development as a therapeutic agent was hampered by unforeseen cytotoxicity from a metabolic derivative.[4]
This compound (N-benzyloxycabonyl-Val Asp-fluoromethyl ketone or Z-VD-FMK) is a broad-spectrum dipeptide caspase inhibitor. It has been investigated for its therapeutic potential, notably in the context of improving the outcomes of islet transplantation.[5] Preclinical studies suggest that this compound may offer a more favorable profile compared to zVAD-FMK in certain applications. Later renamed F573, this compound was licensed for further clinical development in Asia for conditions such as late-stage viral hepatitis.[5]
Mechanism of Action: Targeting the Apoptotic Cascade
Both this compound and zVAD-FMK function by irreversibly binding to the catalytic site of caspases, thereby preventing the cleavage of their downstream targets and halting the apoptotic signaling cascade.[1] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Pan-caspase inhibitors like this compound and zVAD-FMK target multiple caspases in these pathways.
Comparative Overview
| Feature | This compound (Z-VD-FMK) | zVAD-FMK |
| Structure | Dipeptide-based | Tripeptide-based |
| Target | Broad-spectrum caspase inhibitor | Pan-caspase inhibitor |
| Solubility | Potentially more water-soluble | Requires organic solvents like DMSO for solubilization |
| In Vivo Efficacy | Shown to be effective in islet transplantation models | Widely used in various in vivo models of apoptosis and inflammation |
| Reported Issues | No major toxicity reported in preclinical studies | Cytotoxicity of a metabolic derivative has been a concern |
Experimental Protocols
While specific pharmacokinetic studies for this compound and zVAD-FMK are not publicly detailed, a general protocol for evaluating the pharmacokinetics of a peptide-based inhibitor in a rodent model is outlined below.
General In Vivo Pharmacokinetic Study Protocol
-
Animal Models: Male BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Formulation and Administration:
-
zVAD-FMK: Typically dissolved in DMSO and then diluted in saline or a vehicle containing PEG300 and Tween-80 for in vivo administration.[6] Doses ranging from 1.5 mg/kg to 10 mg/kg have been reported via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3]
-
This compound: Formulation details are less commonly reported but would likely involve a vehicle suitable for parenteral administration.
-
-
Dosing: A single dose is administered intravenously (i.v.) via the tail vein or intraperitoneally.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
Conclusion
Both this compound and zVAD-FMK are valuable tools for inhibiting caspase activity in preclinical research. While zVAD-FMK has a longer history of use and a vast body of literature supporting its application, concerns about its off-target effects and metabolite toxicity warrant careful consideration in experimental design. This compound, as a more recent dipeptide inhibitor, has shown promise in specific therapeutic applications and may possess a more favorable safety profile, although publicly available data remains limited. The choice between these inhibitors will ultimately depend on the specific research question, the experimental model, and the desired therapeutic window. Further studies directly comparing the pharmacokinetic and pharmacodynamic profiles of these two compounds are needed to fully elucidate their respective advantages and disadvantages.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling EP1013
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling, use, and disposal of EP1013, a broad-spectrum caspase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
This compound is a potent biochemical agent and should be handled with care. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and related compounds indicates that it should be considered hazardous. Standard laboratory precautions are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Cell culture and in vitro assays | Safety glasses with side shields | Disposable nitrile gloves | Laboratory coat | Not required in a biological safety cabinet. |
| In vivo administration | Safety glasses with side shields or chemical splash goggles | Disposable nitrile gloves | Laboratory coat | Not generally required. |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Use a NIOSH-approved respirator if there is a risk of aerosolization. |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plans
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | Up to 3 years. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year.[1] |
Solution Preparation
This compound is soluble in organic solvents such as DMSO and is sparingly soluble in aqueous buffers.[2] Stock solutions are typically prepared in DMSO and then diluted with the appropriate aqueous buffer or saline for experiments.[2]
Stock Solution (in DMSO):
-
This compound is soluble in DMSO at ≥ 60 mg/mL.[3]
-
To prepare a stock solution, dissolve the solid this compound in the desired volume of anhydrous DMSO. Ensure the solution is thoroughly mixed.
In Vivo Dosing Solution Preparation: For in vivo studies, a common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Example Protocol: To prepare a 2.5 mg/mL solution, first dissolve this compound in 10% DMSO. Then, add 40% PEG300 and mix well. Next, add 5% Tween-80 and mix. Finally, add 45% saline to reach the final volume.[4]
Experimental Protocols
In Vivo Administration
This compound has been shown to be effective in augmenting islet graft function in mice at dosages of 1, 3, and 10 mg/kg.[1] Administration is typically via intraperitoneal injection.
Workflow for In Vivo Experiment:
Caption: Workflow for the preparation and in vivo administration of this compound.
Mechanism of Action: Caspase Inhibition
This compound is a broad-spectrum caspase inhibitor. Caspases are a family of proteases that play a central role in the execution of apoptosis (programmed cell death). There are two main apoptosis signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases. By inhibiting these caspases, this compound can prevent the downstream events of apoptosis, thereby promoting cell survival.
Caption: this compound inhibits both extrinsic and intrinsic apoptosis pathways.
Disposal Plan
As there is no specific guidance for the disposal of this compound, general procedures for chemical waste disposal should be followed.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste in a properly labeled container.
-
Liquid Waste: Solutions containing this compound, including unused dosing solutions and contaminated media, should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and culture flasks, should be collected in a designated hazardous waste bag for incineration.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
